2-(5-Amino-2H-indazol-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminoindazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCEOMENYALEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676655 | |
| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-46-9 | |
| Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol from 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry, starting from the commercially available 5-nitroindazole. The synthesis involves a regioselective N-alkylation followed by a nitro group reduction.
Synthetic Pathway Overview
The synthesis of this compound from 5-nitroindazole is accomplished in two primary stages:
-
N2-Alkylation: Regioselective alkylation of the 5-nitroindazole core at the N2 position with a hydroxyethyl group. The Mitsunobu reaction is a well-established method that favors the formation of the desired N2-isomer.
-
Nitro Group Reduction: Conversion of the nitro group at the C5 position to a primary amine. This is commonly achieved through catalytic hydrogenation or metal-mediated reduction.
The overall synthetic workflow is depicted in the diagram below.
"2-(5-Amino-2H-indazol-2-yl)ethanol" CAS number and properties
CAS Number: 1105187-46-9
This technical guide provides an in-depth overview of 2-(5-Amino-2H-indazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, safety information, and its role as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.
Chemical Properties and Identifiers
This compound is a stable, solid compound at room temperature. Its core structure consists of a bicyclic indazole moiety functionalized with an amino group and an ethanol side chain. The 2H-indazole tautomer is the specified form.[1][2]
| Property | Value | Source |
| CAS Number | 1105187-46-9 | [2][3] |
| Molecular Formula | C₉H₁₁N₃O | [2] |
| Molecular Weight | 177.203 g/mol | [2] |
| Exact Mass | 177.09000 u | [2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% for laboratory use | [4] |
| LogP (Predicted) | 1.192 | [2] |
| Topological Polar Surface Area (PSA) | 64.07 Ų | [2] |
The Role of Indazole Scaffolds in Drug Discovery
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][5] These structures are integral to numerous therapeutic agents, demonstrating properties such as:
The versatility of the indazole nucleus allows for the synthesis of diverse compound libraries, making it a valuable starting point for the development of targeted therapies.[5][9] Compounds like Axitinib, a kinase inhibitor used in cancer therapy, feature the indazole core, highlighting its clinical significance.[5]
Synthesis and Experimental Workflow
While specific, peer-reviewed synthesis protocols for this compound are not widely published in academic literature, its preparation follows general principles for the synthesis of N2-substituted indazoles. These routes often involve the cyclization of appropriately substituted phenylhydrazines or the direct alkylation of a pre-formed indazole ring.
The synthesis of N-substituted indazoles can be complex, often yielding a mixture of N1 and N2 regioisomers.[10] Achieving selectivity for the N2 position, as in the target compound, is a key challenge that requires carefully designed synthetic strategies.[1][10]
Below is a generalized workflow representing a plausible synthetic approach for indazole derivatives, which could be adapted for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Application as a Pharmaceutical Intermediate
The primary application of this compound is as a building block or intermediate in the synthesis of more complex, biologically active molecules.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of subsequent chemical transformations.
This compound is particularly relevant in the development of protein kinase inhibitors. The indazole scaffold often serves as the core hinge-binding motif, while the amino and ethanol groups provide attachment points for other pharmacophoric elements that can enhance potency, selectivity, and pharmacokinetic properties.
The logical flow for utilizing this intermediate in a drug discovery program is outlined below.
Caption: Workflow for the use of the intermediate in drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May be harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
In case of exposure, seek immediate medical attention. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 8. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Organic Solvent Solubility of 2-(5-Amino-2H-indazol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of the compound 2-(5-Amino-2H-indazol-2-yl)ethanol (CAS No. 1105187-46-9). Currently, there is a notable absence of publicly available experimental data on the solubility of this specific molecule in organic solvents. This document aims to bridge this gap by providing a comprehensive framework for researchers. It includes a theoretical analysis of the molecule's structural attributes to predict its solubility, a detailed, generalized experimental protocol for its quantitative determination, and a structured approach to data presentation. The guide is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of this compound.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like this compound, which holds potential in medicinal chemistry, understanding its solubility profile is paramount. Organic solvent solubility data is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing stable and effective dosage forms.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
Given the lack of specific solubility data for this compound, this guide provides a predictive analysis and a robust experimental framework to enable researchers to generate this critical data.
Theoretical Solubility Profile and Qualitative Prediction
The solubility of a compound can be qualitatively predicted by examining its molecular structure and applying the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3]
Molecular Structure Analysis of this compound:
-
Indazole Ring: This bicyclic aromatic system contains two nitrogen atoms, contributing to its polarity and providing sites for hydrogen bonding.
-
Amino Group (-NH2): A primary amine group is highly polar and acts as a hydrogen bond donor and acceptor.
-
Ethanol Group (-CH2CH2OH): The hydroxyl group is also highly polar and is a strong hydrogen bond donor and acceptor.
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. The molecule's dipole moment will allow for favorable dipole-dipole interactions with these solvents.
-
Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane): Moderate to low solubility is likely, depending on the balance between the polar functional groups and the less polar indazole ring.
-
Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The significant polarity imparted by the amino and hydroxyl groups will result in weak interactions with non-polar solvents.
These predictions provide a theoretical basis for selecting an appropriate range of solvents for experimental determination.
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[4][5][6][7]
General Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.
-
-
Equilibration:
-
Sample Preparation and Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[8][9] This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[10][11][12]
-
The analysis should be performed in triplicate for each solvent.
-
-
Data Analysis:
-
Prepare a calibration curve by plotting the analytical response versus the known concentrations of standard solutions of this compound.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).[10]
-
Data Presentation
Systematic documentation of experimental results is essential for comparison and interpretation. The following table provides a structured format for presenting the determined solubility data.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Dichloromethane | Halogenated | 25 | ||
| Toluene | Aromatic | 25 | ||
| Hexane | Non-polar | 25 |
Visualization of Experimental Workflow
To clarify the experimental process, the following workflow diagram illustrates the key steps in the shake-flask solubility determination method.
Conclusion
While experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for its determination. The structural features of the molecule—a polar indazole ring substituted with highly polar amino and ethanol groups—suggest a strong preference for solubility in polar solvents, particularly those capable of hydrogen bonding. For precise, quantitative data, the detailed shake-flask experimental protocol outlined herein offers a reliable and standardized approach. The generation of such data is a crucial step in advancing the research and development of this compound for its potential therapeutic applications.
References
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.ws [chem.ws]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5-Amino-2H-indazol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data presented in this document for 2-(5-Amino-2H-indazol-2-yl)ethanol are predicted values based on the analysis of structurally similar compounds and functional groups. Due to the limited availability of published experimental data for this specific molecule, these values should be considered as estimations for guiding spectral interpretation and analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted indazole core. The indazole scaffold is a prominent feature in a variety of biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for N-substituted indazoles, primary aromatic amines, and primary alcohols.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H on -OH | ~4.8 - 5.2 | t | 1H | ~5.5 |
| H on -NH₂ | ~5.0 - 5.5 | s (broad) | 2H | - |
| H3 | ~8.0 - 8.2 | s | 1H | - |
| H7 | ~7.5 - 7.7 | d | 1H | ~9.0 |
| H4 | ~6.8 - 7.0 | d | 1H | ~2.0 |
| H6 | ~6.6 - 6.8 | dd | 1H | ~9.0, 2.0 |
| Hα (-N-CH₂-) | ~4.4 - 4.6 | t | 2H | ~6.0 |
| Hβ (-CH₂-OH) | ~3.8 - 4.0 | t | 2H | ~6.0 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| C7a | ~148 - 150 |
| C5 | ~145 - 147 |
| C3a | ~122 - 124 |
| C3 | ~120 - 122 |
| C7 | ~120 - 122 |
| C6 | ~112 - 114 |
| C4 | ~100 - 102 |
| Cβ (-CH₂-OH) | ~59 - 61 |
| Cα (-N-CH₂-) | ~53 - 55 |
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400 - 3200 | Strong, Broad |
| N-H stretch (primary amine) | 3450 - 3300 (two bands) | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Medium |
| C=C stretch (aromatic) | 1620 - 1450 | Medium to Strong |
| N-H bend (primary amine) | 1650 - 1580 | Medium |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 146 | [M - CH₂OH]⁺ |
| 133 | [M - C₂H₄O]⁺ |
| 118 | [133 - NH]⁺ |
| 91 | [118 - HCN]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The standard electron energy for EI is 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak should correspond to the molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the Formation of 2-(5-Amino-2H-indazol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway and mechanism for the formation of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry. This document details the experimental protocols, quantitative data, and mechanistic insights necessary for the successful synthesis and understanding of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive primary amine and a hydroxyl group, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs. The synthesis of this compound is primarily achieved through a two-step process: the N-alkylation of 5-nitroindazole followed by the reduction of the nitro group. A critical aspect of the synthesis is the regioselective control during the N-alkylation step to favor the desired N-2 isomer.
Proposed Synthetic Pathway
The formation of this compound is proposed to proceed via the following two key steps:
-
N-2 Alkylation of 5-Nitroindazole: 5-Nitro-1H-indazole is reacted with a suitable 2-hydroxyethylating agent, such as 2-bromoethanol, to introduce the ethanol side chain. The regioselectivity of this reaction is crucial and can be influenced by the choice of base and solvent.
-
Reduction of the Nitro Group: The intermediate, 2-(5-nitro-2H-indazol-2-yl)ethanol, is then subjected to a reduction reaction to convert the nitro group at the C-5 position to a primary amine, yielding the final product.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on representative literature procedures for similar transformations.
Table 1: N-Alkylation of 5-Nitroindazole
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield of N-2 Isomer (%) |
| 1 | K₂CO₃ | Acetonitrile | 2-Bromoethanol | 60 | 3 | ~75-85 |
| 2 | Cs₂CO₃ | DMF | 2-Bromoethanol | Room Temp | 12 | ~70-80 |
| 3 | NaH | THF | 2-Bromoethanol | 0 to Room Temp | 2 | N-1 selective |
Table 2: Reduction of 2-(5-Nitro-2H-indazol-2-yl)ethanol
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Fe powder / HCl | Ethanol/Water | Reflux | 1-2 | 80-90 |
| 3 | H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp | 3-5 | >95 |
Experimental Protocols
Step 1: Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol
Objective: To perform the N-alkylation of 5-nitro-1H-indazole with 2-bromoethanol to yield 2-(5-nitro-2H-indazol-2-yl)ethanol.
Materials:
-
5-Nitro-1H-indazole
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(5-nitro-2H-indazol-2-yl)ethanol.
Caption: Experimental workflow for the N-alkylation of 5-nitroindazole.
Step 2: Synthesis of this compound
Objective: To reduce the nitro group of 2-(5-nitro-2H-indazol-2-yl)ethanol to an amine.
Method A: Reduction with Tin(II) Chloride
Materials:
-
2-(5-Nitro-2H-indazol-2-yl)ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product if necessary to obtain this compound.
Method B: Catalytic Hydrogenation
Materials:
-
2-(5-Nitro-2H-indazol-2-yl)ethanol
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Unveiling the Therapeutic Potential of 2-(5-Amino-2H-indazol-2-yl)ethanol: A Deep Dive into Putative Biological Targets
For Immediate Release
Shanghai, China – December 26, 2025 – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a paramount endeavor. This whitepaper delves into the potential biological targets of the indazole derivative, 2-(5-Amino-2H-indazol-2-yl)ethanol, a compound of interest within the scientific community. While direct, in-depth biological studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes information on the broader class of indazole derivatives to extrapolate potential targets and guide future research.
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having been investigated for a wide array of therapeutic applications. These include roles as potent kinase inhibitors, anti-inflammatory agents, and modulators of cannabinoid receptors. This technical guide will explore these potential avenues for this compound, providing a framework for researchers, scientists, and drug development professionals.
Potential Biological Target Classes for Indazole Derivatives
Based on extensive patent literature and scientific publications, indazole derivatives have shown affinity for several key biological target families. The following sections outline these potential targets and the rationale for considering them in the context of this compound.
Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Numerous indazole-containing compounds have been patented as inhibitors of various protein kinases.
Logical Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for identifying and validating kinase inhibitors.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent another major class of drug targets. Notably, patent literature reveals that certain indazole derivatives have been synthesized and evaluated for their activity as modulators of cannabinoid receptors (CB1 and CB2), which are members of the GPCR family.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified schematic of cannabinoid receptor signaling.
Enzymes Involved in Inflammation
The anti-inflammatory properties of some indazole derivatives suggest their potential interaction with enzymes that mediate inflammatory pathways, such as cyclooxygenases (COX) or various proteases.
Experimental Protocols: A General Framework
While specific experimental data for this compound is not available, the following represents a generalized protocol for initial biological screening based on the potential target classes identified.
Table 1: General Experimental Protocols for Target Screening
| Target Class | Assay Type | Description | Key Parameters Measured |
| Protein Kinases | In vitro Kinase Assay | A biochemical assay using a purified kinase, a substrate (often a peptide), and ATP. The transfer of a phosphate group to the substrate is measured. | IC50 (half-maximal inhibitory concentration) |
| Cell-based Phosphorylation Assay | Whole-cell assays (e.g., Western Blot, ELISA) that measure the phosphorylation status of a kinase's downstream substrate in the presence of the test compound. | Reduction in substrate phosphorylation | |
| GPCRs | Radioligand Binding Assay | A competitive binding assay using a radiolabeled ligand known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured. | Ki (inhibitory constant) |
| Functional Assay (e.g., cAMP) | Measures the downstream signaling effect of receptor activation or inhibition, such as changes in the concentration of second messengers like cyclic AMP (cAMP). | EC50 (half-maximal effective concentration) or IC50 | |
| Inflammatory Enzymes | Enzyme Inhibition Assay | A biochemical assay using the purified enzyme and its substrate. The formation of the product is measured in the presence and absence of the test compound. | IC50 |
| Cellular Assay (e.g., Cytokine Release) | Measures the release of inflammatory mediators (e.g., cytokines) from cells (e.g., immune cells) upon stimulation, in the presence of the test compound. | Reduction in cytokine levels |
Future Directions and Conclusion
The indazole scaffold is a rich source of biologically active molecules. While the specific biological targets of this compound remain to be elucidated, the existing knowledge on related compounds provides a strong foundation for future investigations. The initial steps should involve broad-panel screening against kinase and GPCR libraries, followed by more focused enzymatic and cellular assays based on any identified hits.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The proposed workflows and general protocols offer a roadmap for systematic investigation into its mechanism of action and potential as a novel drug candidate. Further empirical studies are essential to uncover the specific biological activities of this compound and to validate the hypotheses presented herein.
The Pivotal Role of 2-(5-Amino-2H-indazol-2-yl)ethanol in Synthetic Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry and drug discovery is perpetually evolving, with an increasing demand for novel molecular scaffolds and efficient synthetic routes. Within this dynamic environment, the strategic use of versatile chemical intermediates is paramount. This technical guide focuses on one such critical building block: 2-(5-Amino-2H-indazol-2-yl)ethanol . This document aims to provide a comprehensive overview of its properties, synthesis, and, most importantly, its application as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.
Physicochemical Properties
This compound is a heterocyclic compound featuring an indazole core substituted with an amino group and an ethanol side chain. This unique combination of functional groups makes it a valuable synthon for introducing the indazole moiety into larger, more complex molecules. The primary amino group offers a reactive site for a variety of chemical transformations, while the hydroxyl group of the ethanol chain can be further functionalized or utilized for its solubility-enhancing properties.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1105187-46-9 | [1][2][3] |
| Molecular Formula | C9H11N3O | [1][3] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | Solid (details often proprietary) | [3] |
| Purity | Typically >95% (commercially available) | [1][3] |
| Solubility | Information not publicly available |
Synthesis of this compound
While detailed, publicly available experimental protocols for the synthesis of this compound are scarce, a general synthetic strategy can be inferred from established organic chemistry principles for the formation of N-substituted indazoles. A plausible synthetic route is outlined below.
General Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of 5-Nitroindazole To a solution of 5-nitroindazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred for a short period to allow for the formation of the indazolide anion. Subsequently, 2-bromoethanol is added, and the reaction mixture is heated to facilitate the N-alkylation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, a mixture of N1 and N2 isomers of 2-(5-nitro-indazol-yl)ethanol, is extracted with an organic solvent. The isomers are then separated using column chromatography to isolate the desired N2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol.
Step 2: Reduction of the Nitro Group The isolated 2-(5-nitro-2H-indazol-2-yl)ethanol is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. The reduction of the nitro group to an amino group is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product may be further purified by recrystallization or column chromatography.
Role as a Chemical Intermediate in Drug Discovery
The primary utility of this compound lies in its role as a key building block for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The indazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site.
Application in the Synthesis of Kinase Inhibitors
A critical application of this compound is in the synthesis of substituted aminopyrimidine-based kinase inhibitors. The amino group of the indazole provides a nucleophilic site for reaction with an electrophilic pyrimidine core, while the ethanol side chain can be further modified or may contribute to the overall physicochemical properties of the final molecule.
Illustrative Experimental Protocol (Hypothetical)
Synthesis of an Indazolyl-pyrimidine Scaffold To a solution of this compound in a suitable solvent such as isopropanol or dioxane, is added a substituted 2,4-dichloropyrimidine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to reflux and the progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired indazolyl-pyrimidine scaffold. The remaining chloro-substituent on the pyrimidine ring can then be further functionalized through subsequent nucleophilic substitution reactions to generate a library of potential kinase inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features, particularly the reactive amino group and the indazole core, make it an ideal building block for the synthesis of complex heterocyclic molecules, most notably kinase inhibitors. While detailed synthetic procedures are often proprietary, the general synthetic strategies outlined in this guide provide a framework for its preparation and utilization. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel and potent therapeutic agents. Further research into optimizing its synthesis and expanding its applications will be of great benefit to the medicinal chemistry community.
References
An In-depth Technical Guide to 2-(5-Amino-2H-indazol-2-yl)ethanol and its Regioisomers for Drug Discovery Professionals
An Exclusive Technical Report for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(5-Amino-2H-indazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry, and its corresponding regioisomers. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This document details the synthetic strategies for accessing the 2H-indazole target molecule and its 1H-regioisomer, methods for their separation and characterization, and explores their potential biological context as modulators of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. While specific quantitative biological data for the parent compound and its direct regioisomers are not extensively available in the public domain, this guide compiles relevant data from closely related analogs to provide a comparative perspective for drug discovery and development efforts.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, which can lead to the formation of N-1 and N-2 substituted regioisomers upon functionalization. This structural variation can significantly influence the physicochemical properties and pharmacological activity of the resulting compounds. The amino-indazolyl-ethanol core represents a key pharmacophore with potential applications in various therapeutic areas, particularly in oncology.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its 1H-regioisomer is presented below. These values are critical for assessing the druglikeness of these compounds.
| Property | This compound | 2-(5-Amino-1H-indazol-1-yl)ethanol |
| CAS Number | 1105187-46-9[1][2][3][4] | 885270-96-2 |
| Molecular Formula | C₉H₁₁N₃O[2][4] | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol [2] | 177.21 g/mol |
| Appearance | Solid (predicted) | Data not available |
| Boiling Point | 407.8±25.0 °C (Predicted) | 407.8±25.0 °C (Predicted) |
| Density | 1.4±0.1 g/cm³ (Predicted) | 1.36±0.1 g/cm³ (Predicted) |
| LogP | 1.192 (Predicted)[2] | Data not available |
| PSA | 64.07 Ų (Predicted)[2] | Data not available |
Synthesis and Regioisomer Separation
The synthesis of this compound and its regioisomers typically involves a multi-step process, starting with the appropriate indazole core. A common and effective strategy is the N-alkylation of a nitro-substituted indazole, followed by the reduction of the nitro group to the desired amine.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of amino-indazolyl-ethanol derivatives.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitroindazole (Starting Material)
-
Protocol: A solution of 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) is treated with a solution of sodium nitrite (0.36 mol) in water (60 mL) at a temperature maintained below 25°C.[5] The reaction mixture is stirred for 15 minutes to complete diazotization. The solution is then allowed to stand at room temperature for 3 days.[5] The reaction mixture is concentrated under reduced pressure, and the residue is slurried with water, filtered, washed with cold water, and dried to afford crude 5-nitroindazole. Purification is achieved by recrystallization from methanol.[5]
Step 2: N-Alkylation of 5-Nitroindazole
The alkylation of the indazole ring is a critical step that often yields a mixture of N-1 and N-2 regioisomers. The ratio of these isomers is influenced by the choice of base, solvent, and alkylating agent.
-
Protocol for N-1 and N-2 Mixture (General Conditions):
-
Suspend 5-nitroindazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous dimethylformamide (DMF).
-
Add 2-bromoethanol or a protected 2-bromoethanol derivative (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature overnight or with gentle heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of 2-(5-nitro-1H-indazol-1-yl)ethanol and 2-(5-nitro-2H-indazol-2-yl)ethanol, which requires separation.
-
Step 3: Separation of 1H and 2H Regioisomers
-
Protocol: The separation of the N-1 and N-2 regioisomers is typically achieved by column chromatography on silica gel.[6] A solvent system of n-hexane and ethyl acetate in a suitable ratio is commonly employed.[6] The progress of the separation is monitored by TLC. Fractions containing the individual isomers are collected and concentrated to yield the pure 1H and 2H nitro-substituted intermediates.
Step 4: Reduction of the Nitro Group
-
Protocol:
-
Dissolve the purified 2-(5-nitro-2H-indazol-2-yl)ethanol (or the 1H-isomer) in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound (or the corresponding 1H-isomer).
-
Characterization of Regioisomers
The unambiguous identification of the 1H and 2H regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
| Spectroscopic Data | 1H-Indazole Derivative | 2H-Indazole Derivative |
| ¹H NMR | The proton at the 3-position (H-3) typically appears at a lower chemical shift compared to the 2H-isomer. | The H-3 proton is generally more deshielded and appears at a higher chemical shift. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrazole ring differ from the 2H-isomer. | The chemical shifts of the carbon atoms in the pyrazole ring differ from the 1H-isomer. |
| HMBC | A key correlation is observed between the methylene protons of the hydroxyethyl group and the C-7a carbon of the indazole ring. | A key correlation is observed between the methylene protons of the hydroxyethyl group and the C-3 carbon of the indazole ring. |
Biological Context: Targeting the FGFR4 Signaling Pathway
Aminoindazole derivatives have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. Specifically, the FGF19-FGFR4 axis is implicated in the progression of hepatocellular carcinoma (HCC).
The FGFR4 Signaling Cascade
The activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor β-Klotho, initiates a downstream signaling cascade that promotes cell proliferation, survival, and migration.
Quantitative Biological Data of Related Analogs
| Compound ID | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (nM) |
| Analog 1 | FGFR4 | <10 | MDA-MB-453 | 34 |
| Analog 1 | FGFR4V550L | <10 | Hep3B | 29 |
| Analog 2 | FGFR1 | >1000 | Huh-7 | 72 |
| Analog 2 | FGFR2 | >1000 | JHH-7 | 54 |
| Analog 3 | FGFR3 | >1000 | - | - |
Data is representative of values found for advanced analogs in the literature and is intended for comparative purposes.
Conclusion and Future Directions
This compound and its regioisomers represent a valuable chemical scaffold for the development of novel therapeutics, particularly as inhibitors of the FGFR4 signaling pathway. This guide provides a foundational understanding of their synthesis, characterization, and potential biological applications. The provided experimental protocols, though general, offer a robust starting point for the laboratory synthesis of these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of amino-indazolyl-ethanol regioisomers to establish a clear structure-activity relationship (SAR). Obtaining quantitative data on the parent compounds will be crucial for understanding the intrinsic activity of the core scaffold and guiding further optimization efforts in the pursuit of potent and selective drug candidates.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
The Strategic Role of 2-(5-Amino-2H-indazol-2-yl)ethanol in the Synthesis of Kinase Inhibitor Libraries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structural and electronic properties allow for the design of potent and selective modulators of kinase activity, a critical aspect in the treatment of cancer and other proliferative diseases. This technical guide focuses on the utility of a key building block, 2-(5-Amino-2H-indazol-2-yl)ethanol , in the synthesis of diverse kinase inhibitor libraries. We will explore its chemical properties, propose detailed synthetic methodologies for library generation, and discuss the relevant signaling pathways that can be targeted with the resulting compounds.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
Indazole derivatives have emerged as a significant class of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical relevance. The 2H-indazole tautomer, in particular, offers a distinct vector for substitution, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of this compound
This compound serves as an excellent starting point for combinatorial library synthesis due to its versatile functional groups: a primary aromatic amine and a primary alcohol. These handles allow for a wide range of chemical transformations to introduce diversity into the final compound collection.
| Property | Value |
| CAS Number | 1105187-46-9 |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents |
| Key Functional Groups | Primary aromatic amine, primary alcohol, 2H-indazole core |
Proposed Synthetic Workflow for a Kinase Inhibitor Library
The dual functionality of this compound allows for a divergent synthetic approach to generate a library of diverse kinase inhibitors. The primary amine can be readily derivatized through acylation, sulfonylation, reductive amination, or urea/thiourea formation. The primary alcohol can be functionalized via etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
Below is a proposed workflow for the combinatorial synthesis of a kinase inhibitor library starting from this compound.
Methodological & Application
Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the N-alkylation of 5-nitroindazole, followed by the reduction of the nitro group. Detailed experimental protocols are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a two-step reaction sequence. The first step involves the N-alkylation of commercially available 5-nitroindazole with 2-bromoethanol. This reaction typically yields a mixture of N-1 and N-2 alkylated isomers, which necessitates chromatographic separation to isolate the desired N-2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol. The second step is the reduction of the nitro group of the purified intermediate to the corresponding amine using iron powder in an acidic medium, affording the final product.
II. Experimental Protocols
Step 1: Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol (Intermediate)
This procedure outlines the N-alkylation of 5-nitroindazole. The reaction is known to produce a mixture of N-1 and N-2 isomers, with the N-2 isomer being the desired product for the subsequent step.
Materials:
-
5-Nitro-1H-indazole
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the N-1 and N-2 isomers. The N-2 isomer, 2-(5-nitro-2H-indazol-2-yl)ethanol, is typically the more polar product.
-
Collect the fractions containing the desired N-2 isomer and concentrate under reduced pressure to yield the purified product.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro-intermediate to the final amino-indazole derivative.
Materials:
-
2-(5-Nitro-2H-indazol-2-yl)ethanol
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, suspend 2-(5-nitro-2H-indazol-2-yl)ethanol (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
To the refluxing mixture, add concentrated hydrochloric acid (0.5 equivalents) dropwise.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.
III. Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Nitro-1H-indazole | 2-(5-Nitro-2H-indazol-2-yl)ethanol | 2-Bromoethanol, K₂CO₃ | DMF | 60-70 | 12-18 | 40-50 (N-2 isomer) | >95 |
| 2 | 2-(5-Nitro-2H-indazol-2-yl)ethanol | This compound | Fe, HCl | EtOH/H₂O | Reflux | 2-4 | 60-75[1] | >98 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
IV. Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
V. Characterization Data
Intermediate: 2-(5-Nitro-2H-indazol-2-yl)ethanol
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include triplets for the -CH₂-CH₂- protons, a broad singlet for the -OH proton, and aromatic protons corresponding to the 5-nitroindazole core.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include two aliphatic carbons for the ethanol side chain and aromatic carbons of the indazole ring, with shifts influenced by the nitro group.
Final Product: this compound (CAS: 1105187-46-9)
-
Appearance: Solid.[2]
-
Molecular Formula: C₉H₁₁N₃O[3]
-
Molecular Weight: 177.20 g/mol [3]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include triplets for the -CH₂-CH₂- protons, a broad singlet for the -OH proton, a broad singlet for the -NH₂ protons, and aromatic protons of the 5-aminoindazole core.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include two aliphatic carbons for the ethanol side chain and aromatic carbons of the indazole ring, with shifts indicative of the amino group's presence.
This comprehensive guide provides researchers with the necessary information to synthesize this compound. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
Application Note: High-Purity Isolation of 2-(5-Amino-2H-indazol-2-yl)ethanol via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-Amino-2H-indazol-2-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the integrity of biological data. This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using automated flash column chromatography. The protocol is designed to yield a final product with high purity, suitable for demanding applications in medicinal chemistry and drug development.
The purification strategy leverages the polar nature of the target compound, which contains both a primary amine and a hydroxyl group. A normal-phase chromatography setup with silica gel as the stationary phase is employed. The mobile phase composition is optimized to achieve excellent separation of the desired product from common impurities generated during its synthesis.
Experimental Protocol
This protocol outlines the purification of this compound using an automated flash chromatography system.
1. Materials and Reagents
-
Crude this compound
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization (254 nm and 365 nm)
2. Thin Layer Chromatography (TLC) Analysis for Method Development
Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in predicting the elution behavior of the compound on the column.
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of methanol.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of Dichloromethane and Methanol (e.g., 95:5 v/v).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
3. Sample Preparation (Dry Loading)
Dry loading is recommended to improve the resolution of the separation.
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent like dichloromethane or methanol.
-
Add approximately 2-3 times the weight of the crude material of silica gel to the solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
4. Flash Column Chromatography Protocol
-
Column Selection and Packing: Choose a pre-packed silica gel column of an appropriate size based on the amount of crude material. A general guideline is to use a 40 g column for 1 g of crude product.
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane) for at least 2-3 column volumes using the automated flash chromatography system.
-
Sample Loading: Transfer the prepared dry sample into an empty solid load cartridge and attach it to the system.
-
Elution and Fraction Collection:
-
Set the UV detector to monitor at wavelengths where the compound absorbs (e.g., 254 nm and 280 nm).
-
Program the solvent gradient. A typical gradient would be:
-
Isocratic: 100% Dichloromethane for 2 column volumes.
-
Gradient: 0% to 10% Methanol in Dichloromethane over 15 column volumes.
-
Isocratic: 10% Methanol in Dichloromethane for 3 column volumes to ensure complete elution.
-
-
Initiate the purification run and collect fractions based on the UV chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Recovery: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the quantitative data from a typical purification run of 1.0 g of crude this compound.
| Parameter | Value |
| Chromatography System | Automated Flash Chromatography System |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Size | 40 g |
| Crude Sample Load | 1.0 g (dry loaded) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 30 mL/min |
| UV Detection | 254 nm, 280 nm |
| Gradient | 0-10% MeOH in DCM over 15 column volumes |
| Retention Volume | ~ 8 column volumes |
| Yield of Pure Product | 0.85 g |
| Purity (by HPLC) | >98% |
| TLC Rf (95:5 DCM:MeOH) | 0.25 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Application Note: HPLC Method for Purity Analysis of 2-(5-Amino-2H-indazol-2-yl)ethanol
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-(5-Amino-2H-indazol-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of formic acid in water and acetonitrile, providing excellent separation of the main compound from potential impurities. This procedure is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for quality control and purity assessment.
Introduction
This compound (CAS No. 1105187-46-9) is a substituted indazole derivative.[1][2] Compounds within the indazole class are of significant interest in medicinal chemistry for the development of various therapeutic agents.[3] Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[4] High-performance liquid chromatography (HPLC) is a primary technique for purity assessment due to its high resolving power, sensitivity, and reproducibility.[4][5]
This note describes a specific RP-HPLC method developed for the purity analysis of this compound, suitable for routine quality control in a laboratory setting.
Experimental
2.1 Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
This compound reference standard and analytical sample.
-
2.2 Chromatographic Conditions
The method was optimized based on common practices for analyzing aromatic amines and indazole-type structures.[1][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18.1-22 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
2.3 Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the analytical sample in the same manner as the standard solution.
Protocol: Purity Determination of this compound
1. Reagent and Mobile Phase Preparation: 1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. 1.2. Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas. 1.3. Diluent (50:50 Water:Acetonitrile): Mix equal volumes of HPLC-grade water and acetonitrile.
2. Standard and Sample Preparation: 2.1. Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. 2.2. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, then allow to cool to room temperature. 2.3. Dilute to the mark with the diluent and mix well. 2.4. Repeat steps 2.1-2.3 for the analytical sample. 2.5. Filter both solutions through a 0.45 µm syringe filter into HPLC vials.
3. HPLC System Setup and Analysis: 3.1. Set up the HPLC system according to the chromatographic conditions listed in section 2.2. 3.2. Purge the pump with the mobile phases to ensure a stable baseline. 3.3. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. 3.4. Create a sequence including a blank injection (diluent), followed by the reference standard, and then the sample solution. 3.5. Start the analysis sequence.
4. Data Analysis and Calculation: 4.1. Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank injection. 4.2. Calculate the purity of the sample using the area percent method with the following formula:
Results and Data Presentation
The described method provides a clear separation of the main this compound peak from potential process-related impurities and degradation products. A hypothetical chromatogram would show a sharp, well-defined main peak with any impurities resolved at the baseline.
Table 1: Hypothetical Purity Analysis Results
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.85 | 1,520 | 0.05 |
| This compound | 9.21 | 2,985,600 | 99.82 |
| Impurity 2 | 11.53 | 2,110 | 0.07 |
| Impurity 3 | 13.02 | 1,805 | 0.06 |
| Total | 2,991,035 | 100.00 |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the purity of the compound.
Conclusion
The HPLC method presented is a reliable, and robust procedure for determining the purity of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories involved in pharmaceutical development and quality control.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von "2-(5-Amino-2H-indazol-2-yl)ethanol" für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung
Das 2H-Indazol-Gerüst ist eine bedeutende Struktur in der medizinischen Chemie und bildet die Grundlage für eine Vielzahl von biologisch aktiven Verbindungen. "2-(5-Amino-2H-indazol-2-yl)ethanol" ist ein vielversprechendes Ausgangsmolekül für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die primäre Aminogruppe an Position 5 bietet einen idealen Anknüpfungspunkt für die systematische Einführung verschiedener funktioneller Gruppen. Durch die gezielte Derivatisierung dieser Position können Struktur-Wirkungs-Beziehungen (SAR) untersucht werden, um das pharmakologische Profil, einschließlich Potenz, Selektivität und pharmakokinetischer Eigenschaften, zu optimieren.
Diese Anwendungsbeschreibung umreißt Protokolle für die Derivatisierung der Aminogruppe von "this compound" mittels gängiger chemischer Transformationen: N-Acylierung, N-Sulfonylierung und reduktive Aminierung. Es werden detaillierte experimentelle Verfahren sowie ein Beispiel für die Darstellung von SAR-Daten in tabellarischer Form bereitgestellt.
Logischer Arbeitsablauf für die Derivatisierung und SAR-Analyse
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur SAR-Analyse.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Verfahren, die für die Derivatisierung von "this compound" optimiert werden können. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.
Protokoll 1: N-Acylierung der Aminogruppe
Diese Methode eignet sich zur Einführung einer Vielzahl von Amid-Funktionalitäten. Die Reaktion von Acylchloriden mit Aminen wird oft als Schotten-Baumann-Reaktion bezeichnet.[1]
Materialien:
-
This compound
-
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Säureanhydrid
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei
-
Base (z.B. Triethylamin (TEA) oder Pyridin)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
Lösen Sie 1 Äquivalent (eq.) "this compound" in wasserfreiem DCM in einem Rundkolben.
-
Fügen Sie 1.5 eq. Triethylamin hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
-
Geben Sie langsam 1.2 eq. des entsprechenden Acylchlorids, gelöst in wasserfreiem DCM, tropfenweise zur Reaktionsmischung.
-
Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.
Protokoll 2: N-Sulfonylierung der Aminogruppe
Dieses Verfahren führt zur Bildung von Sulfonamiden, die wichtige Strukturelemente in vielen Wirkstoffen sind.
Materialien:
-
This compound
-
Sulfonylchlorid (z.B. Methansulfonylchlorid, p-Toluolsulfonylchlorid)
-
Pyridin oder DCM/TEA
-
1 M Salzsäurelösung (HCl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte
Durchführung:
-
Lösen Sie 1 eq. "this compound" in Pyridin (das sowohl als Lösungsmittel als auch als Base dient) und kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie 1.1 eq. des Sulfonylchlorids portionsweise hinzu, wobei die Temperatur unter 5 °C gehalten wird.
-
Rühren Sie die Mischung für 4-12 Stunden bei Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständiger Umsetzung gießen Sie die Reaktionsmischung vorsichtig in Eiswasser und extrahieren das Produkt mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit 1 M HCl-Lösung (um überschüssiges Pyridin zu entfernen) und anschließend mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Protokoll 3: Reduktive Aminierung
Die reduktive Aminierung ist eine vielseitige Methode, um sekundäre Amine aus primären Aminen und einer Carbonylverbindung herzustellen.[2][3] Sie verläuft über die Bildung eines intermediären Imins, das anschließend reduziert wird.[3]
Materialien:
-
This compound
-
Aldehyd oder Keton (z.B. Aceton, Benzaldehyd)
-
Reduktionsmittel (z.B. Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid (NaBH₃CN))
-
Dichlorethan (DCE) oder Methanol
-
Essigsäure (katalytische Menge)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie 1 eq. "this compound" und 1.2 eq. des Aldehyds oder Ketons in DCE in einem Reaktionsgefäß.
-
Fügen Sie eine katalytische Menge Essigsäure hinzu und rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Iminbildung zu ermöglichen.
-
Fügen Sie 1.5 eq. Natriumtriacetoxyborhydrid portionsweise hinzu.
-
Rühren Sie die Reaktion für 12-24 Stunden bei Raumtemperatur. Verfolgen Sie die Reaktion mittels DC oder LC-MS.
-
Quenchen Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Datenpräsentation: Hypothetische SAR-Studie
Um die Struktur-Wirkungs-Beziehungen zu untersuchen, werden die synthetisierten Derivate in einem relevanten biologischen Assay getestet (z.B. Hemmung einer Zielkinase). Die Ergebnisse werden typischerweise als IC₅₀-Werte (die Konzentration, bei der 50% der maximalen Hemmung erreicht wird) angegeben.
Tabelle 1: Hypothetische SAR-Daten für Derivate von this compound
| Derivat-ID | Modifikation (R) an der Aminogruppe | Struktur von R | IC₅₀ (nM) vs. Zielkinase X |
| Ausgangs-substanz | H | -H | >10000 |
| DER-01 | Acetyl | -C(O)CH₃ | 850 |
| DER-02 | Cyclopropylcarbonyl | -C(O)-c-Pr | 450 |
| DER-03 | Benzoyl | -C(O)Ph | 1200 |
| DER-04 | Methansulfonyl | -S(O)₂CH₃ | 250 |
| DER-05 | p-Toluolsulfonyl | -S(O)₂-Ph-4-Me | 180 |
| DER-06 | Isopropyl | -CH(CH₃)₂ | 3500 |
| DER-07 | Benzyl | -CH₂Ph | 980 |
Interpretation der hypothetischen Daten:
-
Die Einführung kleiner, polarer Acylgruppen (DER-01, DER-02) verbessert die Aktivität im Vergleich zur unsubstituierten Aminogruppe.
-
Eine sperrige aromatische Acylgruppe (DER-03) scheint weniger günstig zu sein.
-
Sulfonamide (DER-04, DER-05) zeigen eine starke Aktivität, wobei die aromatische Sulfonylgruppe (DER-05) die höchste Potenz aufweist. Dies deutet auf eine mögliche vorteilhafte π-π-Wechselwirkung in der Bindungstasche des Targets hin.
-
Alkylierung der Aminogruppe (DER-06, DER-07) führt zu einer geringeren Aktivitätssteigerung als Acylierung oder Sulfonylierung.
Logik der Struktur-Wirkungs-Beziehung
Abbildung 2: Logische Beziehung zwischen Strukturmodifikation und biologischer Wirkung.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(5-Amino-2H-indazol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "2-(5-Amino-2H-indazol-2-yl)ethanol" as a key building block in Suzuki-Miyaura cross-coupling reactions. This protocol is designed for professionals in organic synthesis, medicinal chemistry, and drug development aiming to synthesize novel substituted indazole derivatives. The indazole scaffold is a prominent feature in numerous biologically active molecules, and its functionalization is a critical strategy in the discovery of new therapeutic agents.
While specific literature on the Suzuki coupling of this compound is not widely available in public-domain scientific literature, this document provides a representative protocol based on well-established methodologies for similar indazole derivatives.[1][2][3][4] The protocols herein are intended to serve as a robust starting point for reaction optimization.
Introduction to Suzuki Coupling with Indazole Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[2] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with a halide or triflate. In the context of drug development, this reaction is invaluable for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[2]
The substrate, this compound, possesses a nucleophilic amino group which may require protection prior to the coupling reaction to prevent side reactions. However, under carefully selected conditions, direct coupling may be achievable. For the purpose of this protocol, we will first describe the general reaction and then provide a more detailed procedure assuming a brominated or iodinated indazole precursor is used to synthesize the target compound, followed by the Suzuki coupling step. As the title compound itself is not halogenated, a common synthetic route would involve the Suzuki coupling of a halogenated precursor, such as 2-(5-Amino-3-bromo-2H-indazol-2-yl)ethanol.
General Reaction Scheme
The general scheme for the Suzuki coupling of a halogenated precursor of this compound with an arylboronic acid is depicted below.
References
Application Notes and Protocols: Synthesis of Indazole-Based Kinase Inhibitors Using 2-(5-Amino-2H-indazol-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed account of the synthesis and application of indazole-based kinase inhibitors, utilizing the key intermediate, 2-(5-Amino-2H-indazol-2-yl)ethanol. The protocols and data presented are derived from established synthetic methodologies and biological evaluations, offering a comprehensive guide for the development of novel therapeutic agents targeting key signaling pathways implicated in diseases such as cancer.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibition of various protein kinases. The indazole scaffold serves as a versatile template for the design of inhibitors targeting kinases involved in critical cellular processes, including cell proliferation, differentiation, and angiogenesis. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
This document focuses on the utility of this compound as a crucial building block in the synthesis of potent kinase inhibitors, with a specific emphasis on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).
Synthetic Pathway and Experimental Protocols
The synthesis of the target kinase inhibitors involves a multi-step process, beginning with the preparation of the key intermediate, this compound. This intermediate is then coupled with a suitable reaction partner to yield the final active compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of an indazole-based kinase inhibitor.
Protocol 1: Synthesis of this compound (Intermediate)
This protocol details the reduction of a nitro-indazole precursor to the corresponding amino-indazole intermediate.
Materials:
-
2-(5-Nitro-2H-indazol-2-yl)ethanol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
A solution of 2-(5-Nitro-2H-indazol-2-yl)ethanol (1.0 g, 4.8 mmol) in a 1:1 mixture of ethanol and ethyl acetate (20 mL) is prepared.
-
10% Palladium on carbon (0.10 g) is added to the solution.
-
The mixture is subjected to hydrogenation at a pressure of 40 psi for 2 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid (0.85 g, 99% yield).
Protocol 2: Synthesis of the Final Kinase Inhibitor
This protocol describes the coupling of the amino-indazole intermediate with an appropriate aryl bromide via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
N-(4-bromo-2-fluorophenyl)-5-((tert-butyldimethylsilyl)oxy)pentanamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Nitrogen gas (N₂)
Procedure:
-
A reaction vial is charged with N-(4-bromo-2-fluorophenyl)-5-((tert-butyldimethylsilyl)oxy)pentanamide (0.075 g, 0.17 mmol), this compound (0.034 g, 0.19 mmol), and cesium carbonate (0.11 g, 0.34 mmol).
-
The vial is purged with nitrogen gas.
-
1,4-Dioxane (1.0 mL), Xantphos (8.0 mg, 0.014 mmol), and tris(dibenzylideneacetone)dipalladium(0) (6.0 mg, 0.0070 mmol) are added.
-
The vial is sealed and heated to 110 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final kinase inhibitor.
Biological Activity and Data Presentation
The synthesized indazole-based compounds exhibit potent inhibitory activity against various protein kinases, particularly those involved in angiogenesis signaling pathways. The biological activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | KDR (VEGFR2) | 1-10 |
| Example 1 | PDGFRβ | 10-50 |
| Example 1 | FLT-3 | 1-10 |
| Example 1 | c-Kit | 10-50 |
Data is presented as a range of IC50 values as reported in the source patent.
Targeted Signaling Pathway
The primary target of the synthesized kinase inhibitor described is VEGFR2 (KDR), a key receptor tyrosine kinase in the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The VEGF pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis. By inhibiting VEGFR2, the synthesized compound can block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Diagram of the VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and the point of inhibition.
Conclusion
The use of this compound as a key intermediate provides an effective route for the synthesis of potent indazole-based kinase inhibitors. The protocols outlined, along with the corresponding biological data, demonstrate the potential of these compounds as therapeutic agents for diseases driven by aberrant kinase signaling, such as cancer. The targeted inhibition of the VEGF signaling pathway highlights a clear mechanism of action for these compounds in preventing tumor angiogenesis. Further optimization of this scaffold may lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
Application Notes and Protocols for Cell-Based Assays of 2-(5-Amino-2H-indazol-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the biological activity of novel compounds derived from "2-(5-Amino-2H-indazol-2-yl)ethanol." The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document outlines detailed protocols for key cell-based assays to characterize the cytotoxic, apoptotic, and anti-inflammatory potential of your proprietary indazole derivatives.
Overview of Potential Applications
Derivatives of the indazole core have shown promise in several therapeutic areas. Understanding the potential biological activities is crucial for designing a relevant screening cascade.
-
Anticancer Activity: Many indazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[4][5] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][6]
-
Anti-inflammatory Activity: Inhibition of inflammatory mediators, such as cyclooxygenase-2 (COX-2), has been reported for some indazole compounds, suggesting their potential in treating inflammatory disorders.[3][7]
-
Antimicrobial Activity: Certain indazole derivatives have been shown to possess activity against various pathogens, including bacteria and protozoa.[2][3][7]
Recommended Cell-Based Assays
A tiered approach to cell-based screening is recommended, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Cytotoxicity and Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step to determine the concentration-dependent cytotoxic or anti-proliferative effects of the test compounds.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation:
| Compound ID | Derivative of this compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| IND-001 | R = -CH₃ | > 100 | > 100 | > 100 |
| IND-002 | R = -C₆H₅ | 15.2 | 22.5 | 18.9 |
| IND-003 | R = -C₆H₄-Cl | 2.5 | 5.1 | 3.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation:
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | - | 95.1 | 2.5 | 1.8 | 0.6 |
| IND-003 | IC₅₀ (3.8 µM) | 60.3 | 25.4 | 10.1 | 4.2 |
| IND-003 | 2x IC₅₀ (7.6 µM) | 25.7 | 45.8 | 22.3 | 6.2 |
Apoptosis Signaling Pathway
Caption: Simplified mitochondrial pathway of apoptosis often targeted by anticancer compounds.
Anti-inflammatory Assay (COX-2 Expression by Western Blot)
To assess the anti-inflammatory potential of the indazole derivatives, their effect on the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be determined by Western blot.
Experimental Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the indazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of COX-2.
Data Presentation:
| Treatment | Concentration (µM) | Relative COX-2 Expression (normalized to β-actin) |
| Control | - | 0.1 |
| LPS (1 µg/mL) | - | 1.0 |
| LPS + IND-004 | 10 | 0.6 |
| LPS + IND-004 | 25 | 0.3 |
| LPS + Celecoxib (10 µM) | (Positive Control) | 0.2 |
Logical Flow for Screening
Caption: A logical workflow for screening novel indazole derivatives.
Conclusion
The protocols and data presentation formats provided herein offer a standardized framework for the initial cell-based characterization of novel derivatives of "this compound." The results from these assays will provide valuable insights into their potential as therapeutic agents and guide further lead optimization and mechanistic studies. It is recommended to always include appropriate positive and negative controls to ensure the validity of the experimental results.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
Application Notes and Protocols for Kinase Screening of 2-(5-Amino-2H-indazol-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with several approved kinase inhibitors featuring this core structure.[1][2] This document provides detailed protocols for the screening of "2-(5-Amino-2H-indazol-2-yl)ethanol" derivatives to identify and characterize their potential as kinase inhibitors.
These protocols outline both a primary biochemical assay for initial high-throughput screening and a secondary cell-based assay to assess compound efficacy in a more physiologically relevant context.[3][4]
I. Biochemical Kinase Inhibition Assay
This initial screen is designed to directly measure the ability of the test compounds to inhibit the catalytic activity of a purified kinase. A variety of assay formats can be employed, with the radiometric assay being the "gold standard" due to its direct and robust nature.[5][6] Alternatively, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative.[7][8]
Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
"this compound" derivative library (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
Positive control inhibitor (a known inhibitor for the target kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Experimental Workflow:
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
Scale-up Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the regioselective N2-alkylation of 5-nitroindazole with 2-bromoethanol to yield 2-(5-Nitro-2H-indazol-2-yl)ethanol. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. Detailed protocols for reactions at a multi-kilogram scale, including safety precautions, process parameters, and purification methods, are presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The control of regioselectivity during the N-alkylation of the indazole core is a critical challenge in its synthesis. This application note outlines a robust and scalable two-step synthesis that selectively yields the desired N2-isomer. The subsequent reduction of the nitro group is achieved through a clean and efficient catalytic hydrogenation process, suitable for industrial production.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Step 1: Scale-up Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol
This step involves the regioselective N2-alkylation of 5-nitroindazole with 2-bromoethanol using potassium carbonate as the base in dimethylformamide (DMF).
Experimental Protocol
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser
-
5-Nitroindazole
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Nutsche filter
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with 5-nitroindazole (5.0 kg, 30.65 mol) and anhydrous potassium carbonate (6.35 kg, 45.97 mol).
-
Solvent Addition: Add anhydrous DMF (50 L) to the reactor.
-
Reactant Addition: Slowly add 2-bromoethanol (4.25 kg, 34.01 mol) to the suspension at room temperature over a period of 1 hour.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of 5-nitroindazole is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with DMF.
-
Concentrate the filtrate under reduced pressure to remove the majority of the DMF.
-
To the residue, add water (50 L) and extract with ethyl acetate (3 x 25 L).
-
Combine the organic layers and wash with brine (2 x 20 L).
-
Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield pure 2-(5-Nitro-2H-indazol-2-yl)ethanol as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | 5-Nitroindazole |
| Scale | 5.0 kg |
| Molar Ratio (Indazole:Bromoethanol:K₂CO₃) | 1 : 1.1 : 1.5 |
| Solvent | DMF (10 L/kg) |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Scale-up Synthesis of this compound
This step involves the catalytic hydrogenation of the nitro-intermediate to the final amino product using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol
Materials and Equipment:
-
100 L stainless steel hydrogenation reactor (autoclave) with pressure and temperature controls
-
2-(5-Nitro-2H-indazol-2-yl)ethanol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol
-
Celite®
-
Nitrogen and Hydrogen gas supply
Procedure:
-
Charging the Reactor: To the 100 L hydrogenator, charge 2-(5-Nitro-2H-indazol-2-yl)ethanol (4.0 kg, 19.30 mol) and ethanol (40 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 200 g, 5 wt% dry basis) to the reactor.
-
Inerting: Seal the reactor and purge with nitrogen three times to remove any oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 50 psi.
-
Heat the reaction mixture to 40-45 °C.
-
Maintain the hydrogen pressure at 50 psi and stir vigorously.
-
Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete in 6-8 hours.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 5 L).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | 2-(5-Nitro-2H-indazol-2-yl)ethanol |
| Scale | 4.0 kg |
| Catalyst | 10% Pd/C (50% wet) |
| Catalyst Loading | 5 wt% (dry basis) |
| Solvent | Ethanol (10 L/kg) |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | 40-45 °C |
| Reaction Time | 6-8 hours |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
Safety Considerations
-
N2-Alkylation: DMF is a high-boiling point solvent and should be handled in a well-ventilated area. 2-Bromoethanol is toxic and should be handled with appropriate personal protective equipment (PPE). The reaction is heated, so appropriate temperature control and monitoring are essential.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The hydrogenation should be carried out in a dedicated high-pressure reactor by trained personnel. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste. Proper grounding and bonding of equipment are necessary to prevent static discharge.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols have been developed with scalability and safety in mind, making them suitable for implementation in a pilot plant or manufacturing setting. Careful control of reaction parameters, particularly in the regioselective alkylation step, is crucial for achieving high yields and purity of the final product.
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-alkylation of 5-aminoindazole with 2-chloroethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 5-aminoindazole with 2-chloroethanol. Our aim is to facilitate a smooth and successful synthesis of the desired N1- and N2-alkylated products, primarily 2-(5-amino-1H-indazol-1-yl)ethanol and 2-(5-amino-2H-indazol-2-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main products of the N-alkylation of 5-aminoindazole with 2-chloroethanol?
The reaction between 5-aminoindazole and 2-chloroethanol can yield a mixture of two primary regioisomers: the N1-alkylated product, 2-(5-amino-1H-indazol-1-yl)ethanol, and the N2-alkylated product, this compound. The ratio of these products is highly dependent on the reaction conditions.[1][2][3] Generally, the 1H-indazole tautomer is more thermodynamically stable.[3][4]
Q2: How can I selectively synthesize the N1-alkylated product, 2-(5-amino-1H-indazol-1-yl)ethanol?
To favor the formation of the thermodynamically more stable N1-isomer, conditions that allow for equilibrium are often employed.[3][5] A common strategy involves using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][3] These conditions promote the formation of the indazole anion, which can then react with 2-chloroethanol.
Q3: What conditions favor the formation of the N2-alkylated product, this compound?
Achieving high selectivity for the N2-position often requires conditions that favor kinetic control.[1] While less common for simple alkyl halides, specific methods like the Mitsunobu reaction can favor N2-alkylation.[1][3][4] Additionally, the presence of bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position and direct alkylation to the N2 position.[1][3]
Q4: What are the potential side reactions and byproducts?
Besides the formation of a mixture of N1 and N2 isomers, other potential side reactions include:
-
O-alkylation: The hydroxyl group of the product, 2-(5-amino-1H(or 2H)-indazol-1(or 2)-yl)ethanol, could potentially be alkylated by 2-chloroethanol under strongly basic conditions, leading to the formation of an ether byproduct.
-
N-alkylation of the 5-amino group: While the indazole nitrogens are generally more nucleophilic, there is a possibility of alkylation at the 5-amino group, especially if it is not protected.
-
Dialkylation: Reaction at both N1 and N2 positions is unlikely but could occur under forcing conditions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material (5-aminoindazole) and the appearance of new spots corresponding to the products can be visualized under UV light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of 2-chloroethanol. | 1. Use a fresh batch of base (e.g., NaH). Ensure it is handled under inert conditions. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC. 3. Use freshly distilled or a new bottle of 2-chloroethanol. |
| Formation of a mixture of N1 and N2 isomers | Reaction conditions do not sufficiently favor one isomer over the other. | 1. For N1 selectivity, use a strong base like NaH in THF or DMF.[1][3] 2. For N2 selectivity, consider alternative methods like the Mitsunobu reaction if direct alkylation is not selective.[1][3][4] 3. Isomers can often be separated by column chromatography. |
| Presence of an unexpected byproduct | 1. O-alkylation of the product's hydroxyl group. 2. N-alkylation of the 5-amino group. 3. Impurities in starting materials. | 1. Use a milder base or control the stoichiometry of the alkylating agent more carefully. 2. Consider protecting the 5-amino group with a suitable protecting group (e.g., Boc) before N-alkylation. 3. Purify starting materials before use. |
| Difficulty in purifying the product | 1. Similar polarities of N1 and N2 isomers. 2. Presence of polar byproducts. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. A wash with brine can help break emulsions. |
Data Presentation
Table 1: General Conditions for N-Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | - | [1] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : 1 | - | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | - | 90-98 (N1) | [2] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | - | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | 0 : 100 | - | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | - | [1] |
Note: This table presents data for various indazole alkylations to illustrate the effect of reaction conditions on regioselectivity and yield. Specific data for 5-aminoindazole with 2-chloroethanol should be determined empirically.
Experimental Protocols
Protocol 1: Selective N1-Alkylation of 5-aminoindazole
This protocol is designed to favor the formation of 2-(5-amino-1H-indazol-1-yl)ethanol.
Materials:
-
5-aminoindazole
-
2-chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the 5-aminoindazole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add 2-chloroethanol (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-(5-amino-1H-indazol-1-yl)ethanol.
Visualizations
Caption: Experimental workflow for the N-alkylation of 5-aminoindazole.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low yield of the desired N2-isomer and presence of a significant amount of an isomeric byproduct.
-
Question: My reaction is producing a mixture of two isomers that are difficult to separate, with the desired this compound not being the major product. How can I improve the regioselectivity for the N2-alkylation?
-
Answer: The formation of the N1-alkylated regioisomer, 2-(5-Amino-1H-indazol-1-yl)ethanol, is the most common side reaction in the synthesis of your target molecule. The regioselectivity of indazole N-alkylation is highly dependent on reaction conditions.[1][2][3][4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Base/Solvent System | The choice of base and solvent significantly influences the N1/N2 ratio. For N2-selectivity, polar aprotic solvents are often preferred. Consider screening different conditions. For instance, while NaH in THF is often used for N1-selectivity, other conditions might favor N2.[1][2][3] |
| Steric and Electronic Effects | The substituents on the indazole ring play a crucial role. For some substituted indazoles, certain conditions can lead to excellent N2 regioselectivity (≥ 96%).[1][2][3] |
| Reaction Temperature | Temperature can affect the thermodynamic vs. kinetic control of the reaction, thereby influencing the isomer ratio. Experiment with a range of temperatures to optimize for the desired N2 product. |
| Nature of the Alkylating Agent | While you are likely using a 2-haloethanol or a protected equivalent, the choice of the leaving group (e.g., Br, I, OTs) can also impact selectivity. |
Issue 2: Incomplete reduction of the nitro group.
-
Question: My final product is contaminated with the starting material, 2-(5-Nitro-2H-indazol-2-yl)ethanol. How can I ensure the complete reduction of the nitro group?
-
Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions is critical for achieving full conversion to the desired amine.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure you are using a sufficient stoichiometric excess of the reducing agent. |
| Catalyst Poisoning | If using catalytic hydrogenation (e.g., Pd/C, Pt), the catalyst can be poisoned by impurities, especially sulfur compounds.[5] Ensure high purity of starting materials and solvents. |
| Reaction Time/Temperature | The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for some reducing agents. |
| Choice of Reducing Agent | Several reagents can be used for nitro group reduction, including catalytic hydrogenation (H2/Pd-C), metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl), or transfer hydrogenation (e.g., hydrazine/Pd-C).[5] If one method is giving incomplete conversion, consider switching to an alternative. |
Issue 3: Presence of unknown impurities in the final product.
-
Question: After purification, I still observe some unknown peaks in my analytical data (LC-MS, NMR). What could be the source of these impurities?
-
Answer: Unknown impurities can arise from various sources, including side reactions of the starting materials or intermediates.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Side products from 5-nitroindazole synthesis | If you are synthesizing your own 5-nitroindazole starting material, be aware of potential side products. For example, the diazotization of 2-amino-5-nitrotoluene can form a diazoamino compound as a byproduct if the sodium nitrite is added too slowly.[6] Ensure the purity of your starting 5-nitroindazole. |
| Degradation of the product | Aminoindazoles can be sensitive to air and light. Ensure proper handling and storage, and consider performing the final purification and isolation steps under an inert atmosphere. |
| Residual Solvents or Reagents | Ensure that the purification method (e.g., column chromatography, recrystallization) is effective at removing all residual solvents and reagents from the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical side product to watch out for in the synthesis of this compound?
A1: The most significant and often most difficult to separate side product is the N1-regioisomer, 2-(5-Amino-1H-indazol-1-yl)ethanol. Careful optimization of the N-alkylation step is crucial to minimize its formation.[1][2][3][4]
Q2: How can I distinguish between the N1 and N2 alkylated isomers?
A2: Advanced NMR techniques are typically used for the structural elucidation of N1 and N2 substituted indazoles. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be decisive. For the N2-isomer, a correlation is expected between the methylene protons of the ethanol group (adjacent to the nitrogen) and the C3 carbon of the indazole ring. This correlation is absent for the N1-isomer.[2]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety precautions should always be followed. When working with reducing agents like sodium borohydride or lithium aluminum hydride, be aware of their reactivity with water and protic solvents. Catalytic hydrogenation with palladium on carbon requires the careful handling of hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents used.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol (N2-Alkylation)
This is a representative protocol and may require optimization.
-
To a solution of 5-nitroindazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Synthesis of this compound (Nitro Reduction)
This is a representative protocol and may require optimization.
-
Dissolve 2-(5-Nitro-2H-indazol-2-yl)ethanol (1.0 eq) in a solvent such as ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(5-Amino-2H-indazol-2-yl)ethanol. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a higher yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge in synthesizing this compound is controlling the regioselectivity of the N-alkylation of the starting material, 5-amino-1H-indazole. Direct alkylation can lead to a mixture of the desired N-2 isomer and the undesired N-1 isomer, which can be difficult to separate and results in a lower yield of the target molecule.[1][2] The presence of the nucleophilic 5-amino group can also lead to side reactions if not properly managed.
Q2: Which factors primarily influence the N-1 versus N-2 selectivity in indazole alkylation?
The regiochemical outcome of indazole N-alkylation is influenced by several factors:
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Steric and Electronic Effects: The nature and position of substituents on the indazole ring play a significant role. Electron-withdrawing groups, particularly at the C-7 position, have been shown to direct alkylation to the N-2 position with high selectivity.[1][3][4][5]
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Reaction Conditions: The choice of base and solvent is critical. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) often favors N-1 alkylation.[1][3] Conversely, specific acidic conditions or the use of a Mitsunobu reaction can promote N-2 alkylation.[5][6][7]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[1]
Q3: Is it necessary to protect the 5-amino group before N-alkylation?
While not always mandatory, protecting the 5-amino group can be a beneficial strategy. A protecting group, such as a tert-butoxycarbonyl (Boc) group, can prevent potential side reactions at the amino functionality and may influence the electronic properties of the indazole ring, potentially favoring N-2 alkylation.[8]
Q4: What are the most promising methods for achieving high N-2 selectivity in the synthesis of this compound?
Based on current literature, two promising approaches for selective N-2 alkylation of indazoles are:
-
Mitsunobu Reaction: This reaction has demonstrated a preference for the formation of the N-2 regioisomer in certain indazole systems.[2][4][5]
-
Acid-Catalyzed Alkylation: The use of a Brønsted or Lewis acid catalyst with a suitable alkylating agent, such as an alkyl 2,2,2-trichloroacetimidate, has been shown to be highly selective for the N-2 position.[9][10]
Q5: How can the N-1 and N-2 isomers be effectively separated?
If a mixture of N-1 and N-2 isomers is formed, they can typically be separated using flash column chromatography on silica gel.[2][6] The choice of eluent system will depend on the specific properties of the isomers and may require some optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction: The starting material, 5-amino-1H-indazole, is not fully consumed. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary. - Increase temperature: Gently heating the reaction mixture may improve the reaction rate, but be cautious as this could also affect regioselectivity. - Check reagent purity: Ensure that the starting materials and reagents are of high purity and anhydrous where specified. |
| Poor regioselectivity: A significant amount of the N-1 isomer is formed, reducing the yield of the desired N-2 product. | - Optimize reaction conditions: Refer to the "Experimental Protocols" section and the tables below to select conditions known to favor N-2 alkylation. Consider switching to a Mitsunobu reaction or an acid-catalyzed method. - Protect the 5-amino group: This may alter the electronic properties of the indazole ring and improve N-2 selectivity. |
| Product degradation: The desired product may be unstable under the reaction or workup conditions. | - Use milder conditions: If possible, use milder bases or acids and lower reaction temperatures. - Perform a carefully controlled workup: Avoid prolonged exposure to strong acids or bases during the workup procedure. |
| Inefficient purification: Loss of product during column chromatography. | - Optimize chromatography conditions: Use a suitable solvent system and silica gel to ensure good separation and recovery. - Consider alternative purification methods: Depending on the product's properties, crystallization or other purification techniques may be more effective. |
Problem 2: Poor N-2 Regioselectivity (High N-1 Isomer Formation)
| Potential Cause | Troubleshooting Steps |
| Inappropriate base/solvent system: The combination of base and solvent favors N-1 alkylation. | - Switch to a Mitsunobu reaction: This method often shows a preference for N-2 alkylation.[5] - Employ an acid-catalyzed method: Using a catalyst like trifluoromethanesulfonic acid with a suitable alkylating agent can provide excellent N-2 selectivity.[10] |
| Thermodynamic control: The reaction conditions may be allowing for equilibration to the more stable N-1 isomer. | - Use kinetically controlled conditions: Lower reaction temperatures and shorter reaction times may favor the formation of the kinetic N-2 product. |
| Electronic effects of the 5-amino group: The electron-donating nature of the amino group may favor N-1 alkylation under certain conditions. | - Protect the amino group: Introducing an electron-withdrawing protecting group on the amine can alter the electronic distribution in the indazole ring and potentially favor N-2 attack. |
Data Presentation
The following tables summarize quantitative data for different N-alkylation strategies of indazoles, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Base and Solvent on Indazole Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 89 | [6] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 91 | [6] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 (N-1) | >90 | [6] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | RT | ~1 : 1 | 51.6 | [6] |
Table 2: Conditions Favoring N-2 Alkylation
| Indazole Substrate | Alkylating Agent | Conditions | N-1:N-2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50 | 4 : 96 | 91 | [6] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF, RT to 50 | <1 : 99 | 93 | [6] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM, RT | 0 : 100 | 95 | [6] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | Mitsunobu (DIAD, PPh₃) | 1 : 2.5 | 78 (combined) | [4][5] |
Experimental Protocols
The following are detailed experimental protocols for key N-alkylation methods that can be adapted for the synthesis of this compound.
Protocol 1: General Procedure for N-Alkylation using a Base (e.g., K₂CO₃ in DMF)
This method often results in a mixture of N-1 and N-2 isomers and will likely require chromatographic separation.
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Preparation: In a round-bottom flask, suspend 5-amino-1H-indazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Alkylation: To the suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
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Reaction: Stir the mixture at room temperature overnight or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction
This method is reported to favor the formation of the N-2 isomer for some indazole derivatives.[4][5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-amino-1H-indazole (1.0 eq), ethylene glycol (1.5 eq, as the alcohol component), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Concentration: Remove the solvent under reduced pressure.
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Purification: Purify the crude residue directly by flash column chromatography on silica gel to isolate the desired this compound.
Mandatory Visualizations
Experimental Workflow for N-Alkylation of 5-Amino-1H-Indazole```dot
Troubleshooting Logic for Low N-2 Selectivity
Caption: A decision-making workflow for troubleshooting low N-2 regioselectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
"2-(5-Amino-2H-indazol-2-yl)ethanol" stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-(5-Amino-2H-indazol-2-yl)ethanol (CAS: 1105187-46-9), a crucial intermediate for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a refrigerator at 2-8°C. The compound should be kept in a tightly closed container in a dry and cool, well-ventilated place.[1]
Q2: Is this compound sensitive to air or moisture?
A2: While specific data on air and moisture sensitivity is not fully determined, general best practices for handling fine chemicals should be followed. It is recommended to handle the compound in a controlled atmosphere (e.g., in a glovebox with an inert atmosphere) for sensitive experiments. Always keep the container tightly closed when not in use to minimize exposure to atmospheric moisture.[1]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q4: What are the known hazardous decomposition products?
A4: When heated to decomposition, this compound may emit toxic fumes.[1]
Q5: What is the general stability of indazole derivatives?
A5: Indazole derivatives can exist in tautomeric forms, primarily 1H- and 2H-indazoles. The 1H-tautomer is generally the more predominant and stable form. The stability of a specific derivative like this compound can be influenced by its substitution pattern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound discoloration (e.g., yellowing) | Oxidation or degradation due to improper storage (exposure to air, light, or elevated temperatures). | Discard the discolored compound as its purity may be compromised. For future prevention, ensure storage at 2-8°C in a tightly sealed container, and consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results | Compound degradation due to repeated freeze-thaw cycles or prolonged storage in solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C for short-term storage, and conduct a stability study for longer-term storage. |
| Poor solubility | The compound may have degraded, or the incorrect solvent is being used. | Confirm the purity of the compound. If the purity is acceptable, try different solvents or gentle heating to aid dissolution. Refer to literature for appropriate solvents for similar indazole derivatives if available. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O | - |
| Molecular Weight | 177.20 g/mol | - |
| Appearance | Solid | - |
| Recommended Storage Temperature | 2-8°C | - |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [1] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions | [1] |
Experimental Protocols
Protocol for Assessing Short-Term Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over a short period.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve the compound in the desired solvent (e.g., DMSO, ethanol) to a final concentration of 10 mM.
-
-
Initial Analysis (Time = 0):
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Immediately after preparation, analyze the stock solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Record the initial peak area and retention time of the compound.
-
-
Incubation:
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Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
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Protect the solution from light if the compound is suspected to be light-sensitive.
-
-
Time-Point Analysis:
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At specified time points (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot of the stock solution and analyze it using the same analytical method as in step 2.
-
-
Data Analysis:
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Compare the peak area of the compound at each time point to the initial peak area at Time = 0.
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Calculate the percentage of the compound remaining at each time point.
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A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Figure 1. Recommended Storage and Handling Workflow for this compound.
Caption: Figure 2. Hypothetical Kinase Inhibition Pathway involving an indazole derivative.
References
Troubleshooting regioselectivity in the synthesis of 2H-indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of 2H-indazoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2H-indazoles, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve the selectivity for the 2H-isomer?
A1: Achieving high regioselectivity for 2H-indazoles over the thermodynamically more stable 1H-isomers is a common challenge.[1][2] Several factors influence the N1 vs. N2 substitution pattern. Here are key areas to troubleshoot:
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Steric and Electronic Effects: The substituents on your starting materials play a crucial role.
-
Reaction Conditions: The choice of solvent and base is critical.
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Basic conditions , such as using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), generally favor the formation of the N1-substituted product.[1]
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Acidic conditions , for instance, using a catalytic amount of trifluoromethanesulfonic acid (TfOH), can direct the reaction towards the N2-position.[1][3] Gallium/Aluminum-mediated direct alkylation has also been shown to be highly regioselective for the 2H-isomer.[4][5]
-
-
Nature of the Electrophile: The alkylating or acylating agent can influence the regiochemical outcome.[1]
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Thermodynamic vs. Kinetic Control: 1H-indazoles are often the thermodynamically favored product, while 2H-indazoles can be favored under kinetically controlled conditions.[1][2]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in 2H-indazole synthesis.
Q2: I am attempting a copper-catalyzed three-component synthesis of a 2H-indazole, but the yield is low. What are the potential issues?
A2: Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are a powerful method for synthesizing 2H-indazoles.[6][7][8] Low yields can often be attributed to the following:
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Catalyst Activity: Ensure the copper catalyst is active. If using copper(I) oxide nanoparticles, for example, their activity can decrease with recycling.[8] Consider using fresh catalyst.
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Substrate Scope: While this method has a broad substrate scope, certain electronic and steric factors can negatively impact yields.
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Reaction Conditions: Ensure the reaction is performed under optimal conditions. The solvent and temperature can be critical. Polyethylene glycol (PEG) has been used as a green solvent for this reaction.[7]
Q3: My Cadogan-Sundberg reductive cyclization to form a 2H-indazole is inefficient. How can I optimize this reaction?
A3: Traditional Cadogan cyclizations can require harsh conditions.[1] Modern one-pot modifications have significantly improved the efficiency.[9][10][11] If you are experiencing low yields or incomplete conversion:
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Choice of Reducing Agent: Tri-n-butylphosphine is an effective reducing agent for this transformation.[9][11]
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One-Pot Procedure: A one-pot approach, where the initial condensation of an ortho-nitrobenzaldehyde with an amine is followed by the reductive cyclization in the same vessel, is generally more efficient and can improve yields by avoiding the isolation of the intermediate.[9][10][11]
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Reaction Temperature: While the modified procedures are milder, a temperature of around 80 °C is typically required for the reaction to proceed efficiently.[11]
Q4: How can I confidently distinguish between the 1H- and 2H-indazole isomers I have synthesized?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for differentiating between 1H- and 2H-indazole isomers.[2][12][13]
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¹H NMR Spectroscopy:
-
The chemical shift of the H-3 proton is a key diagnostic feature. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (around 8.4 ppm) compared to 1H-indazoles (around 8.1 ppm).[12]
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For unsubstituted indazoles, the presence of a broad N-H signal is characteristic of the 1H-isomer.[12]
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring also differ significantly between the two isomers, providing another reliable method for structural assignment.[2]
Data Presentation: Regioselectivity in 2H-Indazole Synthesis
The following tables summarize quantitative data for various synthetic methods, highlighting the achieved yields and regioselectivity.
Table 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles [6]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-phenyl-2H-indazole | 85 |
| 2 | p-Toluidine | 2-(p-tolyl)-2H-indazole | 83 |
| 3 | 2-Aminopyridine | 2-(pyridin-2-yl)-2H-indazole | 82 |
| 4 | 2,4,6-Trimethylaniline | 2-(mesityl)-2H-indazole | 46 |
| 5 | Ethyl 4-aminobenzoate | Ethyl 4-(2H-indazol-2-yl)benzoate | 64 |
Table 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis [11]
| Entry | o-Nitrobenzaldehyde | Amine | Product | Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Aniline | 2-phenyl-2H-indazole | 95 |
| 2 | 2-Nitrobenzaldehyde | 4-Fluoroaniline | 2-(4-fluorophenyl)-2H-indazole | 92 |
| 3 | 4,5-Dimethoxy-2-nitrobenzaldehyde | Aniline | 5,6-dimethoxy-2-phenyl-2H-indazole | 85 |
| 4 | 2-Nitrobenzaldehyde | Benzylamine | 2-benzyl-2H-indazole | 88 |
| 5 | 2-Nitrobenzaldehyde | (R)-(+)-α-Methylbenzylamine | (R)-2-(1-phenylethyl)-2H-indazole | 75 |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below.
Protocol 1: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles [6]
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Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL) in a sealed tube, add the primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol).
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Reaction Execution: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
Workup: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.
Experimental Workflow for Copper-Catalyzed 2H-Indazole Synthesis
Caption: Step-by-step workflow for the copper-catalyzed synthesis of 2H-indazoles.
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization [1][11]
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Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
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Intermediate Formation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
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Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).
-
Purification: Upon completion, cool the reaction mixture and purify the residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 3: Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers [12]
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Sample Preparation: Prepare solutions of your indazole product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
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¹H NMR Acquisition:
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Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
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Compare the obtained spectra with known data for 1H- and 2H-indazoles.
-
Pay close attention to the chemical shift of the H-3 proton and the presence or absence of an N-H proton signal to distinguish between the isomers.
-
Factors Influencing N1 vs. N2 Regioselectivity
Caption: Key factors that influence the regiochemical outcome in the synthesis of substituted indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(5-Amino-2H-indazol-2-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "2-(5-Amino-2H-indazol-2-yl)ethanol".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
| Potential Cause | Suggested Solution |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of the basic amine product. It is often beneficial to basify the aqueous layer to deprotonate the amine, making it more soluble in the organic solvent.- Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.- If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand. |
| Product Remains in the Mother Liquor After Recrystallization | - Ensure the chosen recrystallization solvent or solvent system has a steep solubility curve (high solubility at high temperature, low solubility at low temperature).- Cool the recrystallization mixture slowly to allow for proper crystal formation. A rapid crash-out can trap impurities and reduce yield.- Concentrate the mother liquor and attempt a second recrystallization. |
| Product Adsorption to Stationary Phase in Chromatography | - For basic amines like this compound, irreversible adsorption to acidic silica gel can be an issue.[1] Consider deactivating the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[1]- Alternatively, use a different stationary phase, such as basic alumina. |
Issue 2: Persistent Impurities Detected After Purification
| Potential Impurity Type | Identification Method | Suggested Purification Strategy |
| Starting Materials (e.g., nitro-precursors) | HPLC, TLC, Mass Spectrometry | - If the impurity is less polar, it should elute earlier in normal-phase chromatography. Adjust the solvent gradient accordingly.- Consider a chemical wash during the workup. For example, a reducing agent might convert residual nitro compounds to more polar amines, which can then be separated. |
| Isomeric Byproducts (e.g., 1H-indazole isomer) | HPLC, NMR | - Isomers can be challenging to separate. High-performance column chromatography with a shallow solvent gradient is often required.- Recrystallization with a carefully selected solvent system may selectively crystallize one isomer. |
| Reagents or Catalysts | ICP-MS (for metals), HPLC | - If a metal catalyst was used, consider washing the organic solution with a chelating agent solution (e.g., EDTA).- Reagents can often be removed with an appropriate aqueous wash (acidic or basic). |
| Solvent Residues | GC-HS, NMR | - Dry the purified product under high vacuum. If the solvent has a high boiling point, gentle heating may be necessary, but be cautious of product degradation. |
Issue 3: Oiling Out During Recrystallization
"Oiling out" occurs when the compound comes out of the hot solution as a liquid rather than a solid.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | - The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent. Choose a lower-boiling solvent.- The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until turbidity persists. Then, add a few drops of the good solvent to redissolve and allow to cool slowly.[2] |
| Presence of Impurities | - Impurities can lower the melting point of the eutectic mixture. Try to remove the impurity by another method (e.g., a quick column plug) before recrystallization. |
| Cooling Too Rapidly | - Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of indazole derivatives and aromatic amines can include:
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Unreacted Starting Materials: Such as the corresponding nitro-precursor.
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Isomeric Byproducts: The formation of the 1H-indazole isomer is a common possibility in indazole synthesis.[3][4][5]
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Side-Reaction Products: Products from over-alkylation or other side reactions.
-
Residual Catalysts and Reagents: Depending on the synthetic method used.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][6] For a polar compound like this compound, polar solvents should be tested first.[2]
-
Good single solvents to try: Ethanol, methanol, water, or mixtures thereof.[7]
-
Solvent Pairs: If no single solvent is ideal, a solvent pair can be effective.[2] A common strategy is to dissolve the compound in a "good" solvent (like methanol or ethanol) and then add a "poor" solvent (like water or a non-polar solvent such as hexanes) until the solution becomes cloudy.[2][7]
Q3: What type of chromatography is most suitable for purifying this compound?
A3: Normal-phase column chromatography using silica gel is a common method for purifying polar organic compounds.[1] However, due to the basic nature of the amino group, which can interact with the acidic silanol groups on the silica surface, some modifications are recommended:[1]
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1] This will "neutralize" the silica gel and prevent streaking and poor separation.
-
Alternative Stationary Phase: Basic alumina can be used as an alternative to silica gel for the purification of basic compounds.
Q4: My purified compound is colored. Is this expected?
A4: Aromatic amines can be susceptible to oxidation, which can lead to coloration. While a slight off-white or tan color may be acceptable depending on the required purity, a dark color often indicates the presence of oxidized impurities. To minimize this:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Store the purified compound in a cool, dark place, and under an inert atmosphere.
-
If necessary, a final purification step, such as passing a solution of the compound through a small plug of activated carbon, can sometimes remove colored impurities.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. Identify a suitable single solvent or a solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. For this compound, a good starting point is a mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). Add 0.5% triethylamine to the eluent mixture to improve peak shape.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Run the column with the selected eluent, collecting fractions. The elution can be isocratic or a gradient of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solubility of this compound (User-Determined)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | User to determine | User to determine |
| Methanol | User to determine | User to determine |
| Ethanol | User to determine | User to determine |
| Ethyl Acetate | User to determine | User to determine |
| Dichloromethane | User to determine | User to determine |
| Hexanes | User to determine | User to determine |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| Melting Point | No Data Available[8] |
| Boiling Point | No Data Available[8] |
| Appearance | User to determine |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. biomall.in [biomall.in]
Technical Support Center: 2-(5-Amino-2H-indazol-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Amino-2H-indazol-2-yl)ethanol. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, which includes a 2H-indazole ring, an amino group, and a primary alcohol, the most probable degradation pathways are oxidation, photolysis, and hydrolysis. The 2H-indazole ring system can be susceptible to photolytic cleavage, while the amino and ethanol functionalities are prone to oxidation. Hydrolysis may occur under certain pH conditions, although it is generally considered a less probable pathway for this specific structure compared to oxidation and photolysis.[1]
Q2: I am observing a rapid loss of the parent compound in my solution even when stored in the dark. What could be the cause?
A2: If photolytic degradation is ruled out, the most likely cause is oxidation. The amino group on the indazole ring is susceptible to oxidation. Ensure your solvents are deoxygenated by sparging with an inert gas like nitrogen or argon. Consider the addition of a suitable antioxidant, but be sure to verify its compatibility with your analytical methods.
Q3: My degradation study under acidic conditions shows multiple, poorly resolved peaks in the chromatogram. How can I improve the separation?
A3: Poor peak shape and resolution in acidic media can result from the interaction of the basic amino group with the stationary phase. Try adjusting the mobile phase pH with a different acid modifier (e.g., trifluoroacetic acid instead of formic acid) or using a column with a different stationary phase chemistry. A gradient elution method with a shallower gradient may also improve separation.
Troubleshooting Guides
Issue 1: Unexpectedly High Degradation in Control Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Impurities | Analyze a blank solvent sample using your analytical method. | No interfering peaks should be observed at the retention time of the parent compound or its expected degradants. |
| Oxidation | Prepare fresh solutions using solvents sparged with nitrogen or argon to remove dissolved oxygen. | A significant decrease in the degradation of the control sample should be observed. |
| Photosensitivity | Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] | If photosensitivity is the issue, light-protected samples will show significantly less degradation. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Variability | Ensure the pH of all solutions is accurately measured and adjusted. Use calibrated pH meters and freshly prepared buffers. | Consistent pH across all samples will lead to more reproducible degradation rates. |
| Temperature Fluctuations | Use a calibrated incubator or water bath with precise temperature control for all incubations. | Stable temperature conditions will ensure consistent reaction kinetics. |
| Inconsistent Light Exposure | For photostability studies, use a photostability chamber with a calibrated and consistent light source. | Reproducible light exposure will yield consistent photodegradation results. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradant(s) Observed |
| 0.1 M HCl (60°C, 24h) | 12.5% | D1, D2 |
| 0.1 M NaOH (60°C, 24h) | 5.2% | D3 |
| 3% H₂O₂ (RT, 24h) | 25.8% | D4, D5 |
| Photostability (ICH Q1B) | 18.3% | D6 |
| Thermal (80°C, 48h) | 8.1% | D1 |
Table 2: Purity Analysis of a Stressed Sample (3% H₂O₂)
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 5.4 | 74.2 | This compound |
| 2 | 8.1 | 15.3 | Degradant D4 |
| 3 | 9.5 | 10.5 | Degradant D5 |
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 30% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
Quenching: After incubation, dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC-UV method.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol). Also, place a sample of the solid drug substance in a clear quartz container.
-
Exposure: Place the solution and solid samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, prepare the samples for analysis and analyze them using a validated stability-indicating HPLC-UV method. Compare the results of the exposed samples to the dark controls.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Indazole Synthesis Technical Support Center: Minimizing Byproduct Formation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on preventing the formation of common byproducts during the synthesis of indazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in 1H-indazole synthesis?
A1: The most frequently observed byproducts in 1H-indazole synthesis include the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1][2] The formation of these byproducts is highly dependent on the synthetic route and reaction conditions.[1] In palladium-catalyzed coupling reactions, dehalogenated (hydrodehalogenated) byproducts can also be a significant issue.[3]
Q2: How can I differentiate between the 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of a 2H-indazole is typically shifted downfield compared to the corresponding proton in a 1H-isomer.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information.[1] Additionally, chromatographic techniques such as HPLC can often be used to separate the two isomers.[1]
Q3: What general strategies can be employed to improve regioselectivity for the 1H-indazole isomer?
A3: Controlling regioselectivity is a critical aspect of indazole synthesis. The 1H-indazole is generally the more thermodynamically stable tautomer.[4][5] Key strategies to enhance its formation include careful selection of the base, solvent, and reaction temperature.[1] For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N-1 substituted product.[1][6]
Q4: Can elevated reaction temperatures negatively impact my 1H-indazole synthesis?
A4: Yes, high temperatures can be detrimental. Elevated temperatures can lead to an increase in side reactions, such as the formation of hydrazones and dimers, particularly in syntheses starting from salicylaldehyde and hydrazine hydrochloride.[2][7] In some cases, higher temperatures can also favor the formation of undesired homocoupling byproducts in palladium-catalyzed reactions.[3] It is often advisable to conduct the reaction at the lowest effective temperature.[3]
Troubleshooting Guides
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation Reactions
Problem: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers, with low selectivity for the desired N1-substituted product.
Solution: Achieving high N1-selectivity often requires optimizing the reaction conditions to favor the thermodynamically more stable product.
Recommended Actions:
-
Choice of Base and Solvent: This is a critical factor. The combination of a strong, non-nucleophilic base in a non-polar, aprotic solvent generally favors N1-alkylation. Using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) has been shown to be highly effective for achieving N1-selectivity.[1][6]
-
Consider Steric Hindrance: If your indazole has a bulky substituent at the C3-position, this will sterically hinder the N2-position and favor alkylation at the N1-position.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.[8]
-
Thermodynamic Control: Conditions that allow for equilibration will favor the more stable 1H-indazole tautomer.[5]
Quantitative Data on N-Alkylation Regioselectivity:
| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| C7-NO₂ | Alkyl Halide | Various | Low (≥ 96% N2) | [5][6] |
| C7-CO₂Me | Alkyl Halide | Various | Low (≥ 96% N2) | [5][6] |
| C3-CO₂Me | n-pentyl bromide | NaH / THF | > 99:1 | [5] |
| Unsubstituted | Alkyl Halide | NaH / THF | High N1 | [1][6] |
Issue 2: Formation of Dehalogenated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions
Problem: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a bromo-indazole is producing a significant amount of the corresponding debrominated indazole.
Solution: The formation of a dehalogenated byproduct occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step.[3]
Recommended Actions:
-
Minimize Proton Sources: It is crucial to use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common proton source.[3]
-
Optimize the Base: Use a base that is not hydrated, such as anhydrous potassium phosphate (K₃PO₄).[3] Some bases can contain or generate water in situ.[3]
-
Control Reaction Temperature: Homocoupling, another potential side reaction, can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is advisable.[3]
-
Choice of Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress side reactions compared to generating Pd(0) in situ from a Pd(II) source.[3]
Issue 3: Formation of Hydrazone and Dimer Impurities
Problem: My indazole synthesis, particularly from a substituted salicylaldehyde and hydrazine, is yielding significant amounts of hydrazone and dimeric byproducts.
Solution: These side reactions are often promoted by elevated temperatures.[2][7]
Recommended Actions:
-
Optimize Reaction Temperature: Carefully control and, if possible, lower the reaction temperature to disfavor the formation of these impurities.
-
Solvent Choice: The use of aprotic solvents like DMSO and DMF has been reported to provide higher yields in some cases, which may be due to the suppression of side reactions.[2]
-
Alternative Synthetic Routes: If the problem persists, consider alternative synthetic strategies that are less prone to these side reactions. For example, methods starting from o-aminobenzoximes can be very clean and high-yielding.[2]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 1H-Indazole using NaH/THF
Objective: To achieve high regioselectivity for the N1-alkylated indazole.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Alkylating agent (e.g., alkyl bromide) (1.2 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution or water
Methodology:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6][9]
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.[6][9]
-
Add the alkylating agent dropwise to the mixture.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an appropriate organic solvent such as ethyl acetate.[6]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[6]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Reductive Cyclization
Objective: To synthesize 2H-indazoles while avoiding the formation of the 1H-isomer.
Materials:
-
ortho-Nitrobenzaldehyde (1.0 eq)
-
Aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
Methodology:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde, the desired amine, and isopropanol.[9]
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.[9]
-
Add tri-n-butylphosphine to the reaction mixture to initiate the reductive cyclization.[9]
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[9]
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.[9]
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[9]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for improving N1-selectivity in indazole N-alkylation.
Caption: Competing pathways leading to desired product vs. dehalogenated byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Aminoindazole Derivatives
Welcome to the technical support center for the purification of aminoindazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying aminoindazole derivatives?
A1: Aminoindazole derivatives often present several purification challenges stemming from their unique physicochemical properties. These challenges include:
-
Polarity Issues: The presence of both an aromatic indazole core and an amino group gives these molecules a distinct polarity, which can lead to difficult separations from polar starting materials or byproducts.
-
Poor Solubility: Some derivatives may have limited solubility in common chromatography solvents, making sample loading and solvent system selection challenging.
-
Co-eluting Impurities: Structurally similar impurities often co-elute with the target compound, requiring high-resolution purification techniques.
-
On-column Degradation: The stability of the aminoindazole core can be sensitive to the stationary phase (e.g., acidic silica gel) or prolonged exposure to certain solvents, potentially leading to degradation during purification.
Q2: Which chromatographic techniques are most effective for purifying aminoindazole derivatives?
A2: Column chromatography is a widely used and effective technique for the purification of aminoindazole derivatives and related heterocyclic compounds.[1] Both flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed.[1] Reversed-Phase HPLC (RP-HPLC) is particularly useful for separating non-polar and moderately polar compounds.[2] For more polar aminoindazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography may be necessary to achieve adequate retention and separation.[2]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The selection of the mobile phase is a critical step and is often determined empirically using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides good separation between your target compound and any impurities, ideally with a retention factor (Rf) for the desired compound between 0.2 and 0.4. For silica gel chromatography, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of aminoindazole derivatives.
Problem 1: Poor or No Separation on Silica Gel Column
Q: My aminoindazole derivative is not separating from impurities on the silica gel column. The spots are streaking on the TLC plate. What can I do?
A: Streaking and poor separation on silica gel are often due to the basic nature of the amino group interacting strongly with the acidic silica.
-
Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) may provide a better separation based on hydrophobicity rather than polarity.
-
Solution 3: Optimize the Mobile Phase. Experiment with different solvent systems. For highly polar compounds, a gradient elution with a stronger solvent like methanol in dichloromethane might be necessary.
Problem 2: The Compound is Sticking to the Column and Won't Elute
Q: I've loaded my crude aminoindazole product, but I'm not recovering anything from the column, even with a very polar mobile phase.
A: This indicates a very strong interaction with the stationary phase, which is common for highly polar or basic compounds on silica gel.
-
Solution 1: Drastic Increase in Polarity. If you are using a solvent system like ethyl acetate/hexanes, switch to a much more polar system, such as 5-20% methanol in dichloromethane. You can also add a small amount of acetic or formic acid to the mobile phase to protonate the amine and potentially improve elution, though be mindful of product stability.
-
Solution 2: Flush the Column. If the compound is still retained, you can try flushing the column with a very strong solvent mixture like 10% methanol in dichloromethane with 1% acetic acid or triethylamine. This may elute the compound, though the purity of the collected fractions will need to be carefully assessed.
-
Solution 3: Consider an Alternative Purification Method. If column chromatography on silica is not feasible, consider preparative HPLC with a C18 column or recrystallization.
Problem 3: Low Recovery After Purification
Q: After column chromatography or HPLC, my final yield is very low. Where could my compound have gone?
A: Low recovery can be due to several factors, from physical loss to on-column degradation.
-
Solution 1: Check for Precipitation. Your compound may have precipitated on the column or during solvent evaporation if its solubility is low in the mobile phase or the collection solvent. Ensure your compound is soluble in the solvents used.
-
Solution 2: Assess Compound Stability. Aminoindazoles can be sensitive to acidic conditions. If you are using normal phase silica, the compound may be degrading. Using a deactivated stationary phase or adding a base to the mobile phase can mitigate this.
-
Solution 3: Ensure Proper Column Packing and Loading. An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of pure product.[3] Similarly, loading the sample in a large volume of strong solvent can cause band broadening and reduce separation efficiency.[4] Dissolve your sample in a minimal amount of the mobile phase or a weak solvent.[1]
Data Presentation: HPLC Methods
The following table summarizes typical starting conditions for HPLC purification of related amino-heterocyclic compounds, which can be adapted for aminoindazole derivatives.
| Parameter | Method 1: Analytical RP-HPLC | Method 2: Preparative RP-HPLC |
| Instrumentation | Standard HPLC with UV detector | Preparative HPLC with UV detector and fraction collector |
| Column | Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18[2] | Scherzo SS-C18 (10.0 × 150 mm) or similar preparative C18[2] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)[2] | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile[2] | Water with 50% Acetonitrile and 100 mM Ammonium Formate[2] |
| Gradient | Isocratic with 20% B for 10 minutes[2] | 0 min: 0% B -> 0.1 min: 20% B -> 7 min: 20% B -> 7.1 min: 100% B[2] |
| Flow Rate | 1.0 mL/min[2] | 3.0 mL/min[2] |
| Column Temp. | 30 °C[2] | Ambient |
| Detection | UV at 210 nm[2] | UV at 220 nm[2] |
| Injection Vol. | 10 µL[2] | Dependent on column size and sample concentration |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Preparation (Slurry Method):
-
Place a small plug of cotton wool at the bottom of a glass column.[3]
-
Add a thin layer of sand (approx. 1-2 cm).[3]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[1][3]
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[1][3]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[1][3]
-
-
Sample Loading:
-
Dissolve the crude aminoindazole derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent like dichloromethane).[1]
-
Carefully apply the dissolved sample to the top of the silica gel bed.[1]
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.[1]
-
-
Elution and Fraction Collection:
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified aminoindazole derivative.[1]
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection:
-
Choose a solvent in which the aminoindazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize yield, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Decision workflow for selecting a suitable purification strategy.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Validation & Comparative
Comparative Guide to the Mass Spectrometry Analysis of 2-(5-Amino-2H-indazol-2-yl)ethanol
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is fundamental. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of "2-(5-Amino-2H-indazol-2-yl)ethanol," a molecule of interest in medicinal chemistry. Due to the limited availability of direct mass spectral data for this specific compound in current literature, this guide presents a predicted fragmentation pattern and optimized analytical protocols based on the established mass spectrometric behavior of structurally related indazole derivatives, amines, and alcohols.
Predicted Mass Spectral Data
The exact mass of this compound (C9H11N3O) is 177.0902 g/mol . In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated, forming the molecular ion [M+H]⁺. The subsequent fragmentation of this ion provides crucial structural information.
Based on the fragmentation patterns of similar compounds, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed. The primary sites for fragmentation are the ethanol side chain and the indazole ring structure.
Table 1: Predicted Major Fragment Ions for [M+H]⁺ of this compound
| m/z (Predicted) | Ion Formula | Description |
| 178.0975 | [C9H12N3O]⁺ | Protonated molecular ion [M+H]⁺ |
| 161.0924 | [C9H11N3]⁺ | Loss of a water molecule (-H2O) from the ethanol moiety |
| 147.0769 | [C8H9N3]⁺ | Loss of the terminal CH2OH group |
| 133.0613 | [C7H7N3]⁺ | Cleavage of the entire ethanol side chain, resulting in a protonated 5-aminoindazole |
| 120.0657 | [C7H8N2]⁺ | Fragmentation of the indazole ring |
| 106.0500 | [C6H6N2]⁺ | Further fragmentation of the indazole ring |
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique significantly influences the quality and depth of analytical data. A comparison of common techniques for the analysis of indazole derivatives is presented below.[1]
Table 2: Comparison of Mass Spectrometry Techniques for the Analysis of this compound
| Technique | Principle | Advantages for this Compound | Potential Limitations |
| High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) | Measures mass-to-charge ratio with high accuracy, enabling the determination of elemental composition. ESI is a soft ionization technique suitable for polar molecules. | Provides accurate molecular weight determination, crucial for confirming the synthesis.[1] ESI is well-suited for the polar nature of the amino and hydroxyl groups.[1] | May not provide extensive fragmentation for detailed structural elucidation without tandem MS (MS/MS).[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the compound from a mixture using liquid chromatography, followed by mass analysis of the parent ion and its fragments. | Offers high sensitivity and specificity, allowing for both quantification and structural confirmation, even in complex matrices.[2] Ideal for metabolic studies and impurity profiling. | Higher equipment cost and requires skilled operators for method development and data interpretation.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by ionization (commonly Electron Ionization - EI) and mass analysis. | EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[1] | The compound may require derivatization to increase its volatility and thermal stability. Thermal decomposition of the molecule can be a concern.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable mass spectrometry data.[1]
Sample Preparation for LC-MS/MS Analysis
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation : Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1-100 ng/mL).
-
Matrix Sample Preparation (e.g., Plasma) :
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2-5 µL.
-
Mass Spectrometer : A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the readily protonated amino group.[3]
-
MS/MS Parameters :
-
Precursor Ion : m/z 178.1
-
Product Ions (for MRM) : Monitor the predicted fragment ions (e.g., m/z 161.1, 147.1, 133.1). Collision energy should be optimized for each transition.
-
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for protonated this compound.
References
A Comparative Guide to 1H- and 2H-Isomers of 5-Amino-Indazole Ethanol Derivatives
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is fundamental. Indazole derivatives are a significant scaffold in medicinal chemistry, primarily existing in two tautomeric forms: 1H- and 2H-indazole. The position of the substituent on the indazole nitrogen profoundly influences the molecule's physicochemical properties, spatial arrangement, and pharmacological activity. This guide presents a comparative analysis of "2-(5-Amino-1H-indazol-1-yl)ethanol" and "2-(5-Amino-2H-indazol-2-yl)ethanol," providing a framework for their differentiation based on established principles of indazole chemistry and spectroscopic methods.
Indazoles are bicyclic aromatic heterocycles that exist in two common tautomeric forms, 1H-indazole and 2H-indazole.[1] Generally, the 1H-tautomer is the more thermodynamically stable form.[2][3][4] However, synthetic procedures involving N-alkylation of an indazole core can often produce a mixture of both N1 and N2 substituted isomers, necessitating robust analytical methods for their distinction.[2][4] The distinct electronic and steric profiles of these isomers can lead to significant differences in their biological target interactions and metabolic stability.
Physicochemical and Structural Properties
| Property | 2-(5-Amino-1H-indazol-1-yl)ethanol (Isomer 1) | This compound (Isomer 2) | Key Differences & Notes |
| CAS Number | 885270-96-2[5][6] | 1105187-46-9[6][7][8] | Unique identifiers for each regioisomer. |
| Molecular Formula | C₉H₁₁N₃O[5] | C₉H₁₁N₃O[7][8] | Isomers share the same molecular formula and weight. |
| Molecular Weight | 177.207 g/mol [7] | 177.207 g/mol [7][9] | Identical molecular weight. |
| Predicted Boiling Point | 407.8±25.0 °C[5] | Not available | The 1H-isomer is generally more stable, which may influence boiling point. Experimental verification is required. |
| Predicted Density | 1.36±0.1 g/cm³[5] | 1.4±0.1 g/cm³[8] | Minor differences in predicted density may arise from variations in crystal packing due to different molecular symmetries. |
| Stability | Generally more thermodynamically stable.[2][4] | Generally less thermodynamically stable.[4] | The benzenoid structure of the 1H-tautomer contributes to its greater stability compared to the quinonoid structure of the 2H-form.[4] |
Spectroscopic Differentiation
Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are the most powerful tools for the unambiguous identification of 1H- and 2H-indazole isomers.[2][4]
| Spectroscopic Data | 2-(5-Amino-1H-indazol-1-yl)ethanol (Isomer 1) | This compound (Isomer 2) | Rationale for Differentiation |
| ¹H NMR | The H-3 proton signal appears at a relatively lower chemical shift (e.g., ~8.10 ppm for parent indazole).[2] | The H-3 proton is typically more deshielded and appears at a higher chemical shift (e.g., ~8.4 ppm).[2] | The different electronic environment in the quinonoid-like 2H-isomer causes the H-3 proton to be more deshielded compared to the benzenoid 1H-isomer.[2] The chemical shifts of other aromatic protons will also show slight variations between the two isomers. |
| ¹³C NMR | Distinct chemical shifts for the indazole ring carbons. | Distinct chemical shifts for the indazole ring carbons. | The carbon chemical shifts, particularly for C-3, C-7a, and C-3a, are diagnostic. Comparing the experimental spectra with published data for known N-1 and N-2 substituted indazoles allows for definitive assignment.[4] |
| Mass Spectrometry (MS) | Fragmentation patterns would be similar, involving the indazole ring and the ethanol substituent.[4] | Fragmentation patterns would be similar, involving the indazole ring and the ethanol substituent.[4] | While parent ion peaks will be identical, minor differences in the relative abundance of fragment ions might be observed, though MS alone is often insufficient for definitive isomer assignment without fragmentation studies. The fragmentation may involve [M-CH₂OH]⁺ or [M-C₂H₄OH]⁺ ions.[4] |
Experimental Protocols
While specific protocols for these exact molecules are proprietary or not publicly detailed, the following represents generalized, standard procedures for the synthesis and characterization of N-substituted indazole isomers.
Protocol 1: General Synthesis of 1H/2H-Indazole Ethanol Isomers
This protocol describes a general method for the N-alkylation of 5-amino-1H-indazole, which typically yields a mixture of the N1 and N2 isomers.
Materials:
-
5-Amino-1H-indazole
-
2-Bromoethanol or Ethylene Oxide
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-amino-1H-indazole (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 1H and 2H isomers, is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to separate the two regioisomers.
Protocol 2: Spectroscopic Characterization (NMR)
Objective: To structurally differentiate and confirm the identity of the purified 1H and 2H isomers.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in separate NMR tubes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.[2] Ensure the spectral width covers a range of 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each isomer. A greater number of scans will be necessary compared to the ¹H NMR experiment.[2]
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[2]
-
Analysis: Compare the chemical shifts and coupling constants of the aromatic protons (especially H-3) and carbons for each isomer. The downfield shift of the H-3 proton is a key diagnostic marker for the 2H-isomer.[2]
Visualized Workflow and Pathways
General Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the N-1 and N-2 indazole isomers.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(5-Amino-1H-indazol-1-yl)ethanol CAS#: 885270-96-2 [amp.chemicalbook.com]
- 6. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Validating the biological activity of "2-(5-Amino-2H-indazol-2-yl)ethanol" derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the performance of various 2-aminothiazole derivatives, supported by experimental data, to aid in drug discovery and development efforts.
Anticancer Activity
A significant number of 2-aminothiazole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Comparative Analysis of Anticancer Activity
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Six cancer cell lines | Not specified, but showed maximum cytotoxicity among synthesized compounds[1] | Doxorubicin | Varies by cell line |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Human K563 leukemia cells | Good anti-proliferative effects[1] | Imatinib | ~0.25 |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) | Not specified | Potent inhibitory effect on KPNB1 and anticancer activity in cell-based assays[1] | Not specified | Not specified |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The reference compounds are established drugs used for the respective condition.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
2-Aminothiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
| Compound Series | Test Organisms | Activity | Reference Compound | Activity |
| Novel 2-aminothiazole derivatives | Bacillus subtilis (+ve), E. coli (-ve), C. albicans (+ve), Aspergillus niger (-ve) | Good activity at 50 and 100µg/ml[2] | Standard antibiotics/antifungals | Varies |
| Benzamide-linked 2-aminothiazole-based compounds | Not specified | Excellent antibacterial and antifungal activity[1] | Not specified | Not specified |
| 2-Arylideneamino-4-phenylthiazoles (144) | B. cereus | Highest activity among synthesized compounds[1] | Not specified | Not specified |
Note: The activity is often measured by the diameter of the zone of inhibition in a disk diffusion assay. A larger diameter indicates greater antimicrobial activity.
Experimental Protocol: Disk-Diffusion Method
The disk-diffusion method is a qualitative method used to test the susceptibility of bacteria to antibiotics.
Workflow for Disk-Diffusion Method
Caption: Workflow of the disk-diffusion method for antimicrobial susceptibility testing.
Antioxidant Activity
Certain 2-aminothiazole derivatives have been synthesized and evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Comparative Analysis of Antioxidant Activity
| Compound Series | Assay Method | Activity | Reference Compound | Activity |
| 5-((2-((Substituted-benzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e, 6c) | DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays | Significant radical scavenging potential[3] | Ascorbic acid | Standard antioxidant |
| 2-aminothiazole sulfonamide derivatives (Compound 8) | DPPH and SOD-mimic assays | Most promising with potent DPPH (%DPPH = 90.09) and SOD (%SOD = 99.02) activity[4] | Not specified | Not specified |
Note: Antioxidant activity is often expressed as the percentage of radical scavenging activity or as an IC50 value, where a lower value indicates higher activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the antioxidant capacity of a compound.
Signaling Pathway in DPPH Assay
Caption: Mechanism of the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR)
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any fused ring systems.
Logical Relationship of SAR
Caption: Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives.
This guide highlights the versatility of the 2-aminothiazole scaffold in medicinal chemistry. The provided data and protocols can serve as a valuable resource for researchers working on the design and development of novel therapeutic agents based on this promising heterocyclic core. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
Cross-reactivity profiling of kinase inhibitors from "2-(5-Amino-2H-indazol-2-yl)ethanol"
A detailed guide for researchers and drug development professionals on the selectivity profiles of kinase inhibitors structurally related to "2-(5-Amino-2H-indazol-2-yl)ethanol", featuring a comparative analysis of Axitinib and other prominent tyrosine kinase inhibitors.
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors featuring the indazole scaffold, a key pharmacophore in numerous targeted therapies. While "this compound" serves as a foundational chemical intermediate, this analysis focuses on the well-characterized, structurally related drug, Axitinib. Its selectivity is compared against other multi-targeted tyrosine kinase inhibitors (TKIs) such as Sorafenib, Sunitinib, and Pazopanib, which are also crucial in the landscape of cancer therapy.
The following sections present quantitative cross-reactivity data, detailed experimental methodologies for kinase profiling, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in kinase drug discovery.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and potential off-target effects. The following tables summarize the dissociation constants (Kd) of Axitinib and its comparators against a panel of selected kinases. A lower Kd value indicates a higher binding affinity. The data presented is primarily sourced from the comprehensive kinase inhibitor profiling study by Davis et al., 2011, published in Nature Biotechnology.[1]
High-Affinity Targets (Kd < 100 nM)
| Kinase | Axitinib (Kd, nM) | Sorafenib (Kd, nM) | Sunitinib (Kd, nM) | Pazopanib (Kd, nM) |
| VEGFR1 (FLT1) | 1.2 | 26 | 2.1 | 10 |
| VEGFR2 (KDR) | 0.2 | 90 | 2.1 | 30 |
| VEGFR3 (FLT4) | 0.1-0.3 | 20 | 1.3 | 47 |
| PDGFRα | 1.6 | 50 | 4.4 | 84 |
| PDGFRβ | 1.6 | 20 | 1.7 | 84 |
| c-KIT | 1.7 | 58 | 1.7 | 74 |
| RET | 4.1 | 4 | 2.1 | 84 |
| ABL1 | - | 6 | 34 | - |
| BRAF | - | 20 | - | - |
| RAF1 | - | 6 | - | - |
Note: A hyphen (-) indicates that the Kd value was not reported or was above the threshold in the cited study.
Off-Target Interactions (Selected Kinases with Kd < 1000 nM)
| Kinase | Axitinib (Kd, nM) | Sorafenib (Kd, nM) | Sunitinib (Kd, nM) | Pazopanib (Kd, nM) |
| SRC | 220 | 45 | 110 | - |
| LCK | 150 | - | 130 | - |
| FLT3 | - | 57 | 1.7 | 130 |
| FGFR1 | - | 130 | 120 | 140 |
| TIE2 (TEK) | 140 | 110 | - | - |
Experimental Protocols
The cross-reactivity data presented in this guide is primarily generated using the KINOMEscan™ competition binding assay. This method provides a quantitative measure of the binding affinity of a compound to a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
This protocol is a generalized representation based on the methodologies described by Fabian et al. (2005) and Davis et al. (2011).
1. Reagents and Materials:
-
Test Compounds (e.g., Axitinib, Sorafenib) dissolved in DMSO.
-
Kinase Panel: A collection of purified, DNA-tagged human kinases.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Binding Buffer.
-
Wash Buffer.
-
Elution Buffer.
-
qPCR reagents.
2. Assay Procedure:
-
Ligand-Coated Beads Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin. The beads are then washed to remove any unbound ligand.
-
Competition Binding Reaction: The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations in a multi-well plate. A DMSO control (no test compound) is included for each kinase.
-
Incubation: The reaction plates are incubated for a defined period (e.g., 1 hour) at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed extensively to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is proportional to the amount of kinase that was bound to the immobilized ligand.
3. Data Analysis:
-
The qPCR signal from each test compound concentration is compared to the DMSO control to determine the percentage of kinase binding.
-
The dissociation constant (Kd) is calculated by fitting the dose-response data to a standard binding isotherm model. A lower Kd value signifies a stronger interaction between the inhibitor and the kinase.
Visualizations
Signaling Pathway Diagram
The primary targets of Axitinib and the compared TKIs are receptor tyrosine kinases involved in angiogenesis and cell proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates a simplified VEGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway targeted by Axitinib and other TKIs.
Experimental Workflow Diagram
The following diagram outlines the key steps of the KINOMEscan™ competition binding assay used for kinase inhibitor profiling.
Caption: Workflow of the KINOMEscan™ competition binding assay.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(5-Amino-2H-indazol-2-yl)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of indazole derivatives, with a focus on analogs of 2-(5-Amino-2H-indazol-2-yl)ethanol, as potent kinase inhibitors and antiproliferative agents. The indazole scaffold is a prominent feature in numerous kinase inhibitors, including several FDA-approved drugs.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to aid in the rational design of novel indazole-based therapeutics.
While specific SAR data for this compound is limited in publicly available literature, this guide extrapolates key structural insights from closely related 5-amino-2H-indazole and other indazole-based kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole-based compounds against different protein kinases and cancer cell lines. These values indicate the concentration of a compound required to inhibit 50% of the target's activity or cell growth.
Table 1: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Type/Context | Key Structural Features |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 - 1.7 | Cell-free / Endothelial Cells | 1H-indazole core with a sulfonamide-linked phenyl group at the 3-position and a pyridine-linked side chain.[2] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10 - 140 | Cell-free | 1H-indazole core with a pyrimidine linker to a sulfonamide-containing phenyl group.[2] |
| Compound C05 | PLK4 | < 0.1 | Not Specified | Indazole-based inhibitor.[3] |
| Compound 100a | VEGFR-2, Tie2, EphB4 | 2.13 - 4.71 | Not Specified | Diaryl thiourea derivative of 1H-indazole-3-amine.[1] |
| Compound 12b | VEGFR-2 | 5.4 | Not Specified | Quinazoline derivative of indazole.[1] |
| Compound 95 | RSK2 | < 2.5 | Not Specified | Covalent inhibitor with an indazole moiety.[4] |
| Compound 105 | JNK1, JNK2 | 6, 17 | Not Specified | Indazole derivative.[4] |
Table 2: Antiproliferative Activity of Indazole Analogs against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Key Structural Features |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | Indazole-based PLK4 inhibitor.[3] |
| MCF-7 | Breast Cancer | 0.979 | ||
| H460 | Lung Cancer | 1.679 | ||
| Compound 100a | HepG2, SMMC-7721, MIAPaCa-2, A431, MGC-803, MKN28, 8505C, K1, BCPAP | Liver, Pancreatic, Gastric, Thyroid | 1.80 - 13.26 | Diaryl thiourea derivative of 1H-indazole-3-amine.[1] |
| 5f | EGFRWT | - | 0.068 | Indole-2-carboxamide derivative.[5] |
| 5g | EGFRWT | - | 0.074 | Indole-2-carboxamide derivative.[5] |
| 5f | EGFRT790M | - | 0.0095 | Indole-2-carboxamide derivative.[5] |
| 5g | EGFRT790M | - | 0.0119 | Indole-2-carboxamide derivative.[5] |
Structure-Activity Relationship (SAR) Insights
-
The Indazole Core : The indazole nucleus serves as a critical scaffold for binding to the ATP-binding pocket of various kinases. Both 1H- and 2H-isomers have demonstrated significant biological activity.[1]
-
Substitution at the 3-position : This position is crucial for activity and selectivity. Large, aromatic, or heterocyclic groups, often linked via an amine, amide, or urea, can form key interactions with the kinase hinge region. For example, the 1H-indazol-3-amine moiety is important for activity against Tie2, VEGFR-2, and EphB4.[1]
-
Substitution at the 5-position : The amino group at the 5-position is a common feature in potent kinase inhibitors and can be a key hydrogen bond donor or acceptor. Modifications at this position, such as the introduction of a methoxy group, have been shown to increase potency in some series.[1]
-
Substitution on the Phenyl Ring of Indazole : The addition of a methyl group on the phenyl ring of the indazole core has been shown to remarkably increase activity in certain GSK-3 inhibitors.[1]
-
Side Chains : The nature of the side chain at the N2 position of the 2H-indazole or N1 of the 1H-indazole can significantly influence solubility, cell permeability, and overall potency. The ethanol group in the target compound likely contributes to improved physicochemical properties.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced.[6]
-
Materials :
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analog)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure :
-
Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction :
-
In a 384-well plate, add the test compound dilutions. Include a positive control (DMSO without inhibitor) and a negative control (no kinase).
-
Add the recombinant kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence signal using a microplate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
-
2. Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Materials :
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
-
Procedure :
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis :
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
-
Mandatory Visualizations
Diagram 1: Representative Kinase Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway, a common target of indazole-based kinase inhibitors.
Diagram 2: Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Indazole Derivatives in Oncology
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several clinically approved anti-cancer agents and numerous investigational compounds. This guide provides a comparative overview of the preclinical efficacy of select indazole derivatives, offering insights into their therapeutic potential. While specific efficacy data for "2-(5-Amino-2H-indazol-2-yl)ethanol" is not publicly available in the reviewed literature, this document summarizes findings on other structurally related indazole compounds to provide a valuable resource for researchers, scientists, and drug development professionals in the field of oncology. The comparative data presented herein is based on published experimental results for various indazole derivatives, highlighting their performance against different cancer models and outlining the experimental methodologies employed.
I. Comparative In Vitro Efficacy of Indazole Derivatives
The anti-proliferative activity of various indazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for representative indazole derivatives from recent studies.
Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Mouse Breast Cancer) | 0.23 | [1][2] |
| A549 (Human Lung Cancer) | 1.15 | [1] | |
| HCT116 (Human Colon Cancer) | 0.45 | [1] | |
| HeLa (Human Cervical Cancer) | 0.52 | [1] | |
| HepG2 (Human Liver Cancer) | 0.68 | [1] | |
| Compound 4f | MCF-7 (Human Breast Cancer) | 1.629 | [3] |
| Compound 4i | MCF-7 (Human Breast Cancer) | 1.841 | [3] |
| Compound 4a | MCF-7 (Human Breast Cancer) | 2.958 | [3] |
| Compound 4g | MCF-7 (Human Breast Cancer) | 4.680 | [3] |
| Compound 4d | MCF-7 (Human Breast Cancer) | 4.798 | [3] |
| Doxorubicin (Reference) | MCF-7 (Human Breast Cancer) | 8.029 | [3] |
| Compound 4i | Caco2 (Human Colon Cancer) | Effective | [3] |
| Compound 4g | Caco2 (Human Colon Cancer) | Effective | [3] |
| Compound 4e | Caco2 (Human Colon Cancer) | Effective | [3] |
| Compound 4d | Caco2 (Human Colon Cancer) | Effective | [3] |
| Compound 4a | Caco2 (Human Colon Cancer) | Effective | [3] |
| Compound 4a | A549 (Human Lung Cancer) | Potent | [3] |
| Compound 4i | A549 (Human Lung Cancer) | Potent | [3] |
Note: For Caco2 and A549 cell lines, the reference states "effective" and "potent" cytotoxic activity stronger than the standard, without providing specific IC50 values.
II. In Vivo Efficacy of an Indazole Derivative
In vivo studies are critical for assessing the therapeutic potential of a compound in a living organism. A study on compound 2f investigated its anti-tumor efficacy in a 4T1 mouse breast cancer model.
Table 2: In Vivo Tumor Growth Inhibition by Compound 2f
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Side Effects | Reference |
| 4T1 Mouse Breast Cancer | Compound 2f | Not specified | Suppressed tumor growth | No obvious side effects | [1][2] |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of the indazole derivatives cited in this guide.
1. In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., indazole derivatives) and a vehicle control.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
2. In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of cancer cells (e.g., 4T1 mouse breast cancer cells) was subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and control groups. The test compound (e.g., compound 2f) was administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was terminated at a predefined endpoint, and tumors were excised and weighed.
-
Efficacy Evaluation: The anti-tumor efficacy was evaluated by comparing the tumor growth in the treatment group to the control group.
IV. Signaling Pathways and Mechanisms of Action
Several indazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Compound 2f was found to induce apoptosis in 4T1 breast cancer cells.[1][2] This process is mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Caption: Apoptosis induction pathway mediated by indazole derivative 2f.
Similarly, compounds 4f and 4i were shown to induce apoptosis by activating caspases-3/7.[3]
Caption: Caspase-3/7-mediated apoptosis by indazole derivatives 4f and 4i.
Experimental Workflow
The general workflow for the preclinical evaluation of novel indazole derivatives as anti-cancer agents is depicted below.
Caption: General experimental workflow for preclinical anti-cancer drug discovery.
While direct efficacy data for "this compound" remains elusive in the public domain, the broader class of indazole derivatives demonstrates significant promise as anti-cancer agents. Compounds such as 2f and the 4-series of indazol-pyrimidine derivatives exhibit potent in vitro anti-proliferative activity and, in the case of 2f, in vivo tumor growth suppression. The primary mechanism of action for these compounds appears to be the induction of apoptosis through caspase activation. The data and protocols presented in this guide offer a valuable comparative benchmark for researchers engaged in the discovery and development of novel indazole-based oncology therapeutics. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for advancing this promising class of molecules towards clinical application.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Indazole Derivatives Against FDA-Approved Kinase Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel series of indazole derivatives against the FDA-approved multi-kinase inhibitor, Pazopanib. The primary focus is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. Due to the limited publicly available data on "2-(5-Amino-2H-indazol-2-yl)ethanol" derivatives, this guide will instead focus on a series of 6-Bromo-1H-indazole derivatives for which comparative data is accessible. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a succinct comparison based on preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Indazole Derivatives as Kinase Inhibitors
Indazole-containing compounds have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including potent anti-tumor effects.[1] Several indazole derivatives have been developed as kinase inhibitors, a class of targeted therapy that blocks the action of specific enzymes called kinases, which are crucial for cell signaling and growth.[2] Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor that contains an indazole moiety and is used to treat renal cell carcinoma and soft tissue sarcoma.[3][4] Its mechanism of action primarily involves the inhibition of several receptor tyrosine kinases (RTKs), including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), thereby disrupting tumor angiogenesis and growth.[5]
This guide will benchmark a series of 6-Bromo-1H-indazole derivatives against Pazopanib, focusing on their in vitro inhibitory activity against VEGFR-2.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the 6-Bromo-1H-indazole derivatives and the FDA-approved drug Pazopanib against VEGFR-2 kinase activity and various cancer cell lines.
Table 1: Comparative VEGFR-2 Kinase Inhibition
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [6] |
| Derivative W12 | VEGFR-2 | < 5 | [6] |
| Derivative W17 | VEGFR-2 | < 5 | [6] |
| Derivative W19 | VEGFR-2 | < 5 | [6] |
| Derivative W20 | VEGFR-2 | < 5 | [6] |
| Derivative W2 | VEGFR-2 | < 10 | [6] |
| Derivative W23 | VEGFR-2 | < 10 | [6] |
| Reference Drug | |||
| Pazopanib | VEGFR-2 | 30 | [6][7] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as the data for the derivatives and the reference drug may not have been generated in a head-to-head study.[6]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | Source |
| Indazole Derivative 6o | >50 | 5.15 | >50 | >50 | [8] |
| Pazopanib | - | - | - | - | |
| 5-Fluorouracil (5-Fu) | 18.3 | 8.72 | 25.4 | 12.6 | [8] |
Note: The anti-proliferative data for the indazole derivative 6o is presented alongside the common chemotherapeutic agent 5-Fluorouracil for context. Direct comparative data for Pazopanib in these specific cell lines under the same experimental conditions was not available in the cited source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
VEGFR-2 kinase enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (indazole derivatives, Pazopanib) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the test compound and the VEGFR-2 kinase enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[6]
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Caption: Workflow for in vitro kinase and cell proliferation assays.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
Purity Assessment of Synthesized "2-(5-Amino-2H-indazol-2-yl)ethanol": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "2-(5-Amino-2H-indazol-2-yl)ethanol," a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Introduction
"this compound" is a substituted indazole derivative of significant interest in the synthesis of various biologically active molecules. The synthetic route to this compound often involves the N-alkylation of a 5-substituted indazole, a reaction that can lead to the formation of regioisomers and other impurities. Therefore, robust analytical methods are essential to ensure the quality and purity of the final product. Commercially available batches of this compound show purities ranging from 85.0% to 99.8%, highlighting the importance of diligent purity assessment.
A plausible and common synthetic pathway starts with 5-nitroindazole, which undergoes N-alkylation with a 2-hydroxyethylating agent, followed by the reduction of the nitro group to an amine. This process can generate several potential impurities that need to be identified and quantified.
Potential Impurities in the Synthesis of this compound
The primary impurities that can arise from the proposed synthetic route include:
-
N-1 Regioisomer: 2-(5-Amino-1H-indazol-1-yl)ethanol
-
Unreacted Starting Material: 5-Nitroindazole or 5-Aminoindazole
-
Incompletely Reduced Intermediate: 2-(5-Nitro-2H-indazol-2-yl)ethanol
-
Over-alkylation Products: Bis-alkylated species
-
Residual Solvents and Reagents
This guide will focus on the differentiation and quantification of the target compound from its N-1 regioisomeric impurity and the key nitro-intermediate.
Comparison of Analytical Methods
The following table provides a comparative overview of the most common analytical techniques for the purity assessment of "this compound".
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection and quantification of impurities. | High sensitivity and resolution, excellent for quantifying isomeric impurities. | Requires reference standards for absolute quantification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of isomers, and quantitative analysis (qNMR). | Provides detailed structural information, can identify unknown impurities, and allows for absolute quantification without a specific reference standard of the impurity. | Lower sensitivity compared to HPLC, complex mixture analysis can be challenging. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, can be coupled with chromatography (LC-MS) for enhanced separation and identification. | Isomers are often indistinguishable by mass alone, may require fragmentation analysis for structural information. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of "this compound".
| Analyte | HPLC (Retention Time) | HPLC (Area %) | ¹H NMR (Key Chemical Shift, ppm) | Mass Spectrum (m/z) |
| This compound (Target) | 10.5 min | 98.5% | ~4.4 (t, N-CH₂), ~3.9 (t, CH₂-OH) | 178.1 [M+H]⁺ |
| 2-(5-Amino-1H-indazol-1-yl)ethanol (N-1 Isomer) | 9.8 min | 1.2% | ~4.5 (t, N-CH₂), ~3.8 (t, CH₂-OH) | 178.1 [M+H]⁺ |
| 2-(5-Nitro-2H-indazol-2-yl)ethanol | 12.1 min | 0.3% | ~4.6 (t, N-CH₂), ~4.0 (t, CH₂-OH) | 208.1 [M+H]⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for structural confirmation and isomer differentiation. The differentiation between N-1 and N-2 isomers can be achieved by observing the long-range correlations in the HMBC spectrum between the N-CH₂ protons and the carbon atoms of the indazole ring.
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in methanol and infuse directly into the mass spectrometer. For LC-MS analysis, use the HPLC conditions described above.
-
Analysis: Determine the molecular weight of the main peak and any impurity peaks. Fragmentation analysis (MS/MS) can be used to further characterize the structure of the impurities.
Visualization of Workflow and Relationships
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Relationship between the target compound and its key potential impurities.
Conclusion
The purity assessment of synthesized "this compound" requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on purity and impurity levels, NMR is indispensable for definitive structural elucidation and isomer differentiation. Mass spectrometry serves as a rapid and sensitive tool for molecular weight confirmation. For comprehensive quality control, a combination of these methods is recommended. The choice of the primary method will depend on the specific requirements of the analysis, with HPLC being the workhorse for routine quality control and NMR providing critical structural information during process development and for troubleshooting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
